GENZ-882706
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFONOVLOXKJM-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GENZ-882706 Mechanism of Action in Microglia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GENZ-882706 is a potent, small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia. By targeting CSF-1R, this compound effectively modulates microglial activity, leading to a reduction in neuroinflammation. In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has demonstrated a significant reduction in the number of microglia and infiltrating monocytes/macrophages in the central nervous system (CNS). This is accompanied by a decrease in the levels of several pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound in microglia, including its effects on signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.
Core Mechanism of Action: CSF-1R Inhibition in Microglia
The primary mechanism of action of this compound in the central nervous system is the inhibition of the Colony Stimulating Factor-1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that is predominantly expressed on microglia and macrophages.[1][2] The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade that is crucial for microglial homeostasis.[3]
This compound, as a potent CSF-1R inhibitor, blocks this signaling cascade, leading to a significant reduction in the microglial population in the brain and spinal cord.[1] This depletion of microglia is thought to be the primary driver of the therapeutic effects observed in neuroinflammatory conditions.
Signaling Pathway
The signaling pathway initiated by CSF-1R activation involves several key downstream effectors that regulate cell survival, proliferation, and differentiation. While specific studies on the downstream effects of this compound are not publicly available, the general CSF-1R signaling cascade in microglia is well-established. Inhibition by this compound would be expected to disrupt these pathways.
Quantitative Data
The following tables summarize the available quantitative and qualitative data on the effects of this compound.
In Vitro Activity
| Parameter | Value | Cell Type | Conditions | Source |
| Effect on Proliferation | Increased proliferative activity | Unstimulated cells | 48 hours post-treatment | [1] |
Note: The reason for the observed increase in proliferation in unstimulated cells in vitro is currently unclear and warrants further investigation.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Treatment Dose | Effect | Source |
| Microglia Number | 30 mg/kg and 100 mg/kg | Significantly reduced in brain and spinal cord | [1] |
| Monocyte/Macrophage Number | 30 mg/kg and 100 mg/kg | Significantly reduced in brain and spinal cord | [1] |
| CD80 Expression on Monocytes/Macrophages | Not specified | Modestly reduced in the brain | [1] |
In Vivo Cytokine Modulation in EAE Model (Spinal Cord Homogenates)
| Cytokine | Effect | Source |
| MCP-1 | Significant decrease | [1] |
| IL-6 | Significant decrease | [1] |
| IL-1β | Significant decrease | [1] |
| IP-10 | Significant decrease | [1] |
| TNF-α | Significant increase | [1] |
Experimental Protocols
While specific, detailed protocols for the studies involving this compound are not publicly available, the following are representative, standardized protocols for key experiments used to characterize CSF-1R inhibitors in microglia.
In Vitro Microglia Proliferation Assay (Representative Protocol)
This protocol describes a method to assess the effect of a CSF-1R inhibitor on the proliferation of primary microglia.
-
Isolation of Primary Microglia:
-
Harvest brains from neonatal mice (P0-P3).
-
Mechanically and enzymatically dissociate the tissue to obtain a mixed glial cell suspension.
-
Plate the cell suspension in T75 flasks in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, when a confluent layer of astrocytes has formed, harvest microglia by shaking the flasks for 2 hours at 200 rpm.
-
Collect the supernatant containing microglia, centrifuge, and resuspend in fresh medium.
-
-
Proliferation Assay:
-
Plate the purified microglia in 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Replace the medium with serum-free medium for 12 hours to synchronize the cells.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
After 48 hours of incubation, add a proliferation reagent (e.g., BrdU or based on metabolic activity like MTT/XTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to quantify cell proliferation.
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Induction and Assessment of EAE (Representative Protocol)
This protocol outlines the induction of EAE in mice and subsequent analysis of CNS tissue.
-
EAE Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.
-
Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment and Monitoring:
-
Begin daily oral administration of this compound (e.g., 30 mg/kg and 100 mg/kg) or vehicle control at the onset of clinical signs.
-
Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically on a scale of 0 to 5.
-
-
Tissue Collection and Analysis:
-
At the peak of the disease, euthanize the mice and perfuse with ice-cold PBS.
-
Harvest the brain and spinal cord.
-
For cytokine analysis, homogenize a portion of the spinal cord and perform a multiplex cytokine assay (e.g., Luminex) or ELISA.
-
For immunohistochemistry, fix the remaining tissue in 4% paraformaldehyde, cryoprotect in sucrose, and embed in OCT.
-
Cut cryosections and stain with antibodies against microglial markers (e.g., Iba1) and macrophage markers (e.g., CD68) to quantify cell numbers.
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Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a CSF-1R inhibitor like this compound.
Conclusion
This compound is a potent CSF-1R inhibitor that demonstrates significant potential for the treatment of neuroinflammatory diseases by depleting microglia and modulating the inflammatory milieu within the central nervous system. Its mechanism of action is centered on the blockade of the CSF-1R signaling pathway, which is fundamental for microglial survival and function. The preclinical data, though limited in public scope, indicates a clear biological effect in a relevant disease model. Further research to elucidate the unexpected in vitro proliferative effects and to obtain more detailed quantitative in vivo data will be crucial for the continued development of this compound as a therapeutic agent.
References
- 1. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine and chemokine alterations in tissue, CSF, and plasma in early presymptomatic phase of experimental allergic encephalomyelitis (EAE), in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
GENZ-882706: A Potent and Selective CSF-1R Inhibitor for Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical characterization of this compound, summarizing key quantitative data and detailing experimental methodologies.
Introduction to CSF-1R and its Role in Neuroinflammation
The Colony-Stimulating Factor-1 Receptor (CSF-1R) is a member of the type III receptor tyrosine kinase family.[1] Its endogenous ligands are CSF-1 and IL-34.[1] Activation of CSF-1R is essential for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS).[1] In pathological conditions, overexpression or aberrant activation of CSF-1R can lead to an exaggerated inflammatory response, contributing to the progression of diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Inhibition of CSF-1R has therefore emerged as a promising therapeutic strategy to modulate microglial and macrophage activity in these disease states.
Mechanism of Action of this compound
This compound is a potent inhibitor of CSF-1R, as detailed in patent WO 2017015267A1.[2] By binding to the ATP-binding site of the CSF-1R kinase domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells, such as microglia and macrophages.
CSF-1R Signaling Pathway
Upon ligand binding, CSF-1R dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and inflammatory responses.[3][4]
Quantitative Data
In Vitro Potency
| Target | IC50 (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |
| This compound | 30 | 1.5 | Significant | Patent WO 2017015267A1 |
| This compound | 100 | 1.0 | Significant | Patent WO 2017015267A1 |
| *p < 0.05 compared to vehicle |
Cytokine Modulation in EAE Model Spinal Cord
| Cytokine | Change with this compound Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1 |
| IL-6 | Decrease | Patent WO 2017015267A1 |
| IL-1β | Decrease | Patent WO 2017015267A1 |
| IP-10 | Decrease | Patent WO 2017015267A1 |
| TNF-α | Increase | Patent WO 2017015267A1 |
Experimental Protocols
CSF-1R Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of inhibitors against CSF-1R.
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Reagents and Materials:
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Recombinant human CSF-1R kinase domain
-
ATP
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Poly (Glu, Tyr) 4:1 peptide substrate
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Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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This compound (or test compound) serially diluted in DMSO
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ADP-Glo™ Kinase Assay kit (Promega)
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384-well plates
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Procedure:
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Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
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Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of the enzyme/substrate mixture to each well.
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Initiate the kinase reaction by adding 2 µL of ATP solution.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
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Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
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Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines a general procedure for inducing and evaluating the efficacy of this compound in a mouse model of multiple sclerosis.[5][6][7]
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Animals:
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Female C57BL/6 mice, 8-12 weeks old.
-
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
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Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle orally, once daily, starting from the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
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1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
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5: Moribund
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-
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Endpoint Analysis:
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At the end of the study, collect brains and spinal cords for histological analysis (e.g., H&E, Luxol Fast Blue) and flow cytometry to quantify immune cell infiltration.
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Homogenize spinal cord tissue for cytokine analysis using multiplex assays.
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Experimental Workflow Visualization
Conclusion
This compound is a potent and selective inhibitor of CSF-1R with demonstrated efficacy in a preclinical model of neuroinflammation. Its ability to modulate microglial and macrophage responses, as evidenced by the reduction in clinical severity and pro-inflammatory cytokines in the EAE model, highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Further investigation into its pharmacokinetic properties and broader selectivity profile is warranted to support its clinical development.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Experimental Autoimmune Encephalomyelitis by Codelivery of Disease Associated Peptide and Dexamethasone in Acetalated Dextran Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GENZ-882706: A Potent CSF-1R Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator in the survival, proliferation, and differentiation of macrophages and their precursors.[1] As a member of the receptor tyrosine kinase (RTK) family, CSF-1R activation by its ligands, CSF-1 and IL-34, triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. Dysregulation of the CSF-1R signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its preclinical evaluation in a model of autoimmune disease.
Discovery and Screening
The discovery of this compound, identified in patent WO 2017015267A1, likely involved a multi-tiered screening process designed to identify potent and selective CSF-1R inhibitors.[1] While the specific high-throughput screening (HTS) campaign that led to the identification of this compound is proprietary, the general workflow for discovering kinase inhibitors of this class typically involves a series of in vitro and cell-based assays.
Experimental Workflow for CSF-1R Inhibitor Discovery
Synthesis of this compound
This compound has the molecular formula C₂₆H₂₅N₅O₃ and a molecular weight of 455.51 g/mol .[2] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the patent literature (WO 2017015267A1) provides insights into the general synthetic strategies for this class of compounds.[3] The synthesis likely involves a multi-step sequence culminating in the coupling of key heterocyclic intermediates. A plausible, though generalized, synthetic approach is outlined below.
General Synthetic Protocol:
The synthesis of the core structure of this compound likely involves the construction of a substituted imidazo[4,5-b]pyridine ring system. A key step would be the coupling of a diamino-pyridine derivative with a suitable carboxylic acid or its activated form. The synthesis of the other key fragment, a substituted dihydrobenzo[b][2][4]dioxine, would likely be achieved through the reaction of a catechol derivative with an appropriate epoxide or dihaloalkane. The final step would involve the linkage of these two major fragments, potentially via a nucleophilic substitution or a cross-coupling reaction.
It is important to note that this is a generalized description, and the actual synthesis may involve different reagents, protecting group strategies, and reaction conditions.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of CSF-1R. The primary mechanism of action for small molecule inhibitors of CSF-1R is the competitive binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
CSF-1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream cascades that regulate cell survival, proliferation, differentiation, and migration.
In Vitro Potency
| Parameter | Value |
| Target | CSF-1R |
| IC₅₀ | 22 nM |
Note: Data extracted from publicly available sources. The specific assay conditions for this IC₅₀ determination are not detailed.
Preclinical In Vivo Evaluation
This compound has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)
A secondary progressive EAE model was induced in NOD mice.[1] This typically involves the following steps:
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Immunization: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
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Disease Induction: The immunization triggers an autoimmune response against the myelin sheath of the central nervous system, leading to the development of clinical signs of EAE.
-
Treatment: Therapeutic treatment with this compound or a vehicle control is initiated after the onset of the progressive stage of the disease (e.g., Day 27 post-induction).[1]
-
Monitoring and Endpoint Analysis: Mice are monitored daily for clinical signs of disease. At the study endpoint, tissues such as the brain and spinal cord are collected for analysis of inflammatory mediators, and immune cell infiltration.
In Vivo Efficacy and Pharmacodynamics
Daily administration of this compound has been shown to significantly ameliorate the clinical signs of EAE.[2]
Effects on Central Nervous System Infiltration and Inflammation:
| Parameter | Treatment Group | Outcome |
| Microglia and Monocytes/Macrophages | This compound (30 mg/kg and 100 mg/kg) | Significant reduction in the brain and spinal cord compared to vehicle control.[1] |
| CD80 Expression on Monocytes/Macrophages | This compound | Modest reduction in the brain.[1] |
| Spinal Cord Cytokine/Chemokine Levels | This compound | Significant decrease in MCP-1, IL-6, IL-1β, and IP-10 compared to vehicle.[2] |
| Spinal Cord TNF-α Levels | This compound | Significant increase compared to vehicle.[2] |
Note: The increase in TNF-α levels is a notable finding that may warrant further investigation to understand its role in the context of CSF-1R inhibition in this disease model.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at this time. Such studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for informing dosing regimens in further preclinical and clinical development.
Conclusion
This compound is a potent CSF-1R inhibitor with demonstrated efficacy in a preclinical model of autoimmune disease. Its ability to modulate the infiltration and activation of macrophages and microglia in the central nervous system underscores the therapeutic potential of targeting the CSF-1R pathway. Further studies are required to fully elucidate its pharmacokinetic profile, long-term safety, and potential for clinical development in relevant human diseases. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the advancement of CSF-1R inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 3. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]
- 4. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
GENZ-882706: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706, also known as RA03546849, is a potent and selective, central nervous system (CNS)-penetrant small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1][2] By targeting CSF-1R, a key regulator of macrophage and microglia function, this compound presents a promising therapeutic strategy for a range of neuroinflammatory disorders and potentially other indications driven by myeloid cell activity. This document provides a comprehensive overview of the biological activity, molecular targets, and preclinical efficacy of this compound, supported by detailed experimental protocols and quantitative data.
Introduction to this compound and its Primary Target: CSF-1R
This compound is a small molecule inhibitor that selectively binds to the Colony Stimulating Factor-1 Receptor (CSF-1R), a member of the receptor tyrosine kinase (RTK) family.[3][4] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[5][6] In the central nervous system, CSF-1R is predominantly expressed on microglia, the resident immune cells of the brain. Dysregulation of CSF-1R signaling is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases, making it a compelling target for therapeutic intervention.[5] this compound has been shown to bind to CSF-1R in a DFG-out conformation, a characteristic of type II kinase inhibitors.[2]
Biological Activity and Efficacy
The biological activity of this compound has been characterized in a series of in vitro and in vivo studies, demonstrating its potent inhibitory effects on CSF-1R signaling and its functional consequences on myeloid cells.
In Vitro Activity
This compound demonstrates potent inhibition of CSF-1R-dependent cellular processes in various in vitro assays. It effectively blocks the proliferation of murine bone marrow-derived macrophages with an IC50 of 22 nM.[2] Furthermore, in murine mixed glial cultures, this compound leads to a concentration-dependent depletion of microglia, with a calculated IC50 of 188 nM.[2] In BV2 microglial cells, a concentration of 500 nM this compound is sufficient to block CSF-1-induced receptor phosphorylation.[2]
In Vivo Efficacy
Preclinical studies in animal models of neuroinflammation have highlighted the therapeutic potential of this compound. In an acute lipopolysaccharide (LPS)-induced neuroinflammation model, administration of this compound reduced the number of microglia and infiltrating macrophages, leading to a decrease in the inflammatory response.[2]
In the context of multiple sclerosis, this compound has been evaluated in experimental autoimmune encephalomyelitis (EAE) models. Daily treatment with this compound has been shown to significantly ameliorate the clinical severity of EAE.[1][2] This therapeutic effect is associated with a reduction in key inflammatory mediators in the spinal cord, including MCP-1, IL-6, and IP-10.[1] In vivo studies have utilized doses of 30 mg/kg and 100 mg/kg, which were effective in significantly reducing the number of microglia and monocytes/macrophages in the brain and spinal cord.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter Measured | IC50 Value |
| Macrophage Proliferation | Murine Bone Marrow-Derived Macrophages | Inhibition of Proliferation | 22 nM[2] |
| Microglia Depletion | Murine Mixed Glial Cultures | Depletion of Microglia | 188 nM[2] |
| CSF-1R Phosphorylation | BV2 Microglia | Inhibition of CSF-1 (100 ng/mL) induced phosphorylation | Effective at 500 nM[2] |
Table 2: In Vivo Efficacy of this compound
| Model | Animal | Dosing | Key Findings |
| Acute LPS-Induced Neuroinflammation | Murine | Not Specified | Reduced microglia and infiltrating macrophages; attenuated inflammatory response.[2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 and NOD mice | 30 mg/kg and 100 mg/kg (daily) | Significantly reduced clinical severity; decreased MCP-1, IL-6, IL-1β, and IP-10 in spinal cord; reduced microglia and monocytes/macrophages in brain and spinal cord.[1] |
| Secondary Progressive EAE | NOD mice | 25 mg/kg/day (therapeutic) | Not specified in detail in the provided snippets.[1] |
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the CSF-1R signaling cascade. Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of multiple pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and inflammatory responses. This compound, by blocking the kinase activity of CSF-1R, prevents these downstream signaling events.
Caption: Inhibition of the CSF-1R signaling cascade by this compound.
Experimental Workflow: In Vitro Microglia Depletion Assay
The following diagram outlines the typical workflow for assessing the microglia depletion potential of this compound in a mixed glial culture system.
Caption: Workflow for in vitro microglia depletion assay.
Experimental Protocols
Detailed methodologies for key experiments cited in this document are provided below. These protocols are based on standard techniques and information inferred from the available literature.
Murine Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
-
BMDM Isolation and Culture:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Assay Procedure:
-
Plate the differentiated BMDMs in 96-well plates.
-
Starve the cells of M-CSF for 4-6 hours.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL M-CSF.
-
After 48 hours, assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 value from the dose-response curve.
-
Murine Mixed Glial Culture and Microglia Depletion Assay
-
Mixed Glial Culture Preparation:
-
Isolate primary glial cells from the cortices of neonatal C57BL/6 mice.
-
Culture the cells in DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin until confluent.
-
-
Microglia Depletion Assay:
-
Treat the confluent mixed glial cultures with varying concentrations of this compound.
-
After 72 hours, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a microglia-specific marker (e.g., Iba1).
-
Quantify the number of Iba1-positive cells per field of view.
-
Calculate the IC50 for microglia depletion.
-
Acute LPS-Induced Neuroinflammation Model
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
-
Procedure:
-
Administer this compound (e.g., 30 or 100 mg/kg) or vehicle via oral gavage.
-
After a specified pre-treatment period (e.g., 1 hour), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
At a defined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.
-
-
Analysis:
-
Perform immunohistochemistry on brain sections to quantify microglia (Iba1+) and infiltrating macrophages (CD68+).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA or qPCR.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
EAE Induction:
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 30 or 100 mg/kg) or vehicle at the onset of clinical signs or in a prophylactic setting.
-
-
Assessment:
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
At the end of the study, collect spinal cord and brain tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and measurement of inflammatory mediators.
-
Conclusion
This compound is a potent and selective CSF-1R inhibitor with promising preclinical activity in models of neuroinflammation. Its ability to penetrate the CNS and modulate microglial and macrophage function underscores its potential as a therapeutic agent for diseases such as multiple sclerosis. The data summarized herein provide a strong rationale for the continued investigation and development of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols are provided as a general guide and may require optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator of microglial proliferation and survival.[1][2] Dysregulation of the CSF-1R signaling pathway is strongly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease, Parkinson's disease, and Huntington's disease. By targeting CSF-1R, this compound offers a promising therapeutic strategy to modulate microglial activity and mitigate the detrimental effects of chronic neuroinflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in neuroinflammation research.
Core Compound Information
| Property | Value |
| IUPAC Name | 4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin-3-yl)methyl)morpholine |
| Synonyms | RA03546849 |
| Molecular Formula | C26H25N5O3 |
| Molecular Weight | 455.51 g/mol |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) |
| IC50 | 22 nM |
| Solubility | 10 mM in DMSO |
| Source | Patent: WO 2017015267A1 |
Mechanism of Action: CSF-1R Signaling Pathway
This compound exerts its effects by inhibiting the CSF-1R signaling cascade. This pathway is initiated by the binding of its ligands, CSF-1 or IL-34, to the CSF-1R, a receptor tyrosine kinase expressed predominantly on microglia in the central nervous system (CNS). This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for microglial proliferation, survival, and differentiation. This compound, as a potent inhibitor, blocks this initial phosphorylation step, thereby attenuating the downstream signaling and effectively reducing the microglial population.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vivo Efficacy in a Model of Multiple Sclerosis
This compound has demonstrated significant efficacy in a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis. Daily treatment with this compound resulted in a marked reduction in disease severity.
Table 1: In Vivo Effects of this compound in EAE Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Microglia Count (CNS) | Baseline | Significantly Reduced | Significantly Reduced |
| Monocyte/Macrophage Count (CNS) | Baseline | Significantly Reduced | Significantly Reduced |
| MCP-1 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |
| IL-6 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |
| IL-1β Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |
| IP-10 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |
| TNF-α Level (Spinal Cord) | Baseline | Significantly Increased | Significantly Increased |
| CD80 Expression on Monocytes/Macrophages (Brain) | Baseline | Modestly Reduced | Modestly Reduced |
Data extracted from patent WO 2017015267A1.[2]
In Vitro Activity
In vitro studies have shown that this compound induces an increased level of proliferative activity on unstimulated cells 48 hours post-treatment; the reason for this effect is currently unclear.[2]
Experimental Protocols
The following protocols are based on the methodologies described in patent WO 2017015267A1 and general practices in the field.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
This protocol describes the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.
Caption: Experimental workflow for the EAE mouse model study.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).
-
-
Treatment:
-
Upon onset of clinical signs, randomize mice into treatment groups.
-
Administer this compound (30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.
-
-
Tissue Harvest:
-
At the study endpoint (e.g., day 21 post-immunization), euthanize mice and perfuse with ice-cold PBS.
-
Collect brain and spinal cord tissues for further analysis.
-
Cytokine and Chemokine Analysis
Procedure:
-
Tissue Homogenization:
-
Homogenize spinal cord tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatants.
-
-
Protein Quantification:
-
Determine the total protein concentration in each supernatant using a BCA protein assay.
-
-
Multiplex Immunoassay:
-
Measure the levels of MCP-1, IL-6, IL-1β, IP-10, and TNF-α in the spinal cord homogenates using a multiplex immunoassay kit (e.g., Luminex-based assay) according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of each sample.
-
Flow Cytometry for Microglia and Monocyte/Macrophage Quantification
Procedure:
-
Single-Cell Suspension:
-
Mechanically and enzymatically dissociate brain and spinal cord tissues to obtain single-cell suspensions.
-
Perform a Percoll gradient centrifugation to enrich for immune cells and remove myelin debris.
-
-
Antibody Staining:
-
Stain the single-cell suspensions with a cocktail of fluorescently-conjugated antibodies. A typical panel for identifying microglia and infiltrating monocytes/macrophages would include:
-
CD45 (to distinguish microglia from peripheral immune cells)
-
CD11b (a marker for myeloid cells)
-
Ly6C (to differentiate monocytes from microglia)
-
CD80 (an activation marker)
-
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as the CD45low/CD11b+ population and infiltrating monocytes/macrophages as the CD45high/CD11b+ population.
-
Quantify the number of cells in each population and analyze the expression of CD80.
-
Conclusion
This compound is a valuable research tool for investigating the role of CSF-1R and microglia in neuroinflammation. Its demonstrated in vivo efficacy in a model of multiple sclerosis, coupled with its well-defined mechanism of action, makes it a compelling candidate for further preclinical and translational studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their own investigations into the complex interplay between immunity and the central nervous system.
References
The Role of GENZ-882706 in Immune Response Modulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). By targeting CSF-1R, this compound effectively modulates the function of microglia and macrophages, key components of the innate immune system. This targeted action leads to a reduction in neuroinflammation and has shown potential in preclinical models of progressive multiple sclerosis. This document provides a comprehensive technical guide on the mechanism of action, experimental data, and methodologies related to this compound's role in modulating the immune response.
Introduction to this compound and its Target: CSF-1R
Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the class III receptor tyrosine kinase family, plays a crucial role in the development, survival, and proliferation of mononuclear phagocytes, including microglia and macrophages.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in various inflammatory and neurodegenerative diseases.[1] this compound, a novel 3H-imidazo[4,5-b]pyridine compound, has been identified as a potent inhibitor of CSF-1R with an IC50 of 22 nM.[2] Its therapeutic potential is being explored in the context of neuroinflammatory conditions such as multiple sclerosis.[2][3]
Mechanism of Action: CSF-1R Signaling Inhibition
This compound exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, which is crucial for the survival and function of microglia and macrophages.[4] this compound competitively inhibits this process, leading to a blockade of receptor phosphorylation and subsequent downstream signaling events.[3] This inhibition ultimately alters cellular functions including proliferation, survival, and cytokine production in these target immune cells.[3]
References
- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CSF1R signaling is a regulator of pathogenesis in progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Safety and Toxicity Profile of GENZ-882706: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary and preclinical information on the safety and toxicity of GENZ-882706. As of the latest update, comprehensive, publicly available toxicology studies for this compound are limited. Therefore, this guide supplements the available data with information from other Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors to provide a broader context of the potential safety profile for this class of compounds. Information not specific to this compound is clearly indicated.
Introduction to this compound
This compound, also identified as RA03546849, is a potent and selective, central nervous system (CNS) penetrant, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their CNS-resident counterparts, microglia.[3][4][5] Inhibition of the CSF1R pathway is being explored for therapeutic applications in oncology, neuroinflammatory disorders, and autoimmune diseases.[3][6][7]
Preclinical research indicates that this compound effectively reduces microglia and monocyte/macrophage populations in the brain and spinal cord.[8] In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, therapeutic administration of this compound has been shown to significantly ameliorate disease progression.[1][8] This effect is associated with a reduction in inflammatory mediators such as MCP-1, IL-6, IL-1β, and IP-10 in the spinal cord.[8]
Preclinical Pharmacodynamic and Efficacy-Related Findings
While not direct toxicity data, early-stage in-vivo studies provide some insights into the biological effects of this compound.
| Parameter | Finding | Model System | Reference |
| Cellular Effects | Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord. | Experimental Autoimmune Encephalomyelitis (EAE) in NOD mice. | [8] |
| Inflammatory Mediators | Results in significant decreases in MCP-1, IL-6, IL-1β, and IP-10 levels in spinal cord homogenates compared to vehicle-treated animals. | EAE mice. | [8] |
| TNF-α Levels | Shows a significant increase in TNF-α levels in the spinal cord compared to the vehicle-treated group. | EAE mice. | [8] |
| CD80 Expression | Modestly reduces CD80 expression on monocytes/macrophages in the brain. | EAE mice. | [8] |
Potential Toxicities and Safety Profile of the CSF1R Inhibitor Class
Given the limited specific toxicity data for this compound, this section outlines the known safety and toxicity profile of other well-characterized CSF1R inhibitors. These findings may be relevant for anticipating the potential adverse effects of this compound.
Common Class-Wide Adverse Events
Clinical and preclinical studies of various CSF1R inhibitors have identified a pattern of common adverse events.
| Adverse Event | Description | Commonly Associated CSF1R Inhibitors |
| Hepatotoxicity | Elevations in liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT), have been observed.[3][4] | Pexidartinib (PLX3397), Sotuletinib[3][9] |
| Hair Color Changes | Hypopigmentation or discoloration of hair is a frequent finding.[3] This is often attributed to off-target inhibition of the c-Kit receptor.[3] | Pexidartinib (PLX3397)[3] |
| Elevated Creatine Kinase (CK) | Asymptomatic increases in creatine kinase levels have been reported. | ARRY-382, MCS110[4][10] |
| Periorbital Edema | Swelling around the eyes is another noted side effect. | MCS110[4] |
| Hematological Effects | Mild decreases in neutrophil and monocyte counts are consistent with the mechanism of action. | Edicotinib[9] |
Serious and Dose-Limiting Toxicities (DLTs)
In some clinical trials, more severe toxicities have been identified, which can limit the maximum tolerated dose (MTD).
| Dose-Limiting Toxicity | Description | Associated CSF1R Inhibitor |
| Increased Liver Enzymes | Grade 3 or higher elevations in AST and ALT. | ARRY-382, Sotuletinib[9][10] |
| Increased Amylase and Lipase | Elevations in pancreatic enzymes have been noted as DLTs. | Sotuletinib, DCC3014[9][10] |
| Pyrexia | High fever. | ARRY-382[10] |
Experimental Protocols (General Methodologies)
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for key preclinical safety and efficacy assessments relevant to a CNS-penetrant CSF1R inhibitor.
In Vivo Efficacy and Pharmacodynamics (EAE Model)
-
Model Induction: Experimental autoimmune encephalomyelitis is induced in mice (e.g., NOD or C57BL/6 strains) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).
-
Dosing Regimen: this compound or vehicle control is administered orally, typically starting at the onset of the progressive disease stage.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no disease to 5 for moribund).
-
Tissue Collection and Analysis: At the study endpoint, brain and spinal cord tissues are collected. Tissues can be processed for flow cytometry to quantify immune cell populations (microglia, macrophages, T-cells), or homogenized for protein analysis (e.g., ELISA or multiplex assays) to measure cytokine and chemokine levels.
In Vitro Microglia Depletion Assay
-
Cell Culture: Primary mixed glial cultures are established from neonatal mouse cortices.
-
Treatment: After a period of in vitro maturation, the cultures are treated with varying concentrations of this compound.
-
Analysis: The number of microglia (e.g., identified by Iba1 or CD11b staining) is quantified using immunocytochemistry and automated image analysis to determine the concentration-dependent depletion effect (IC50).
General Preclinical Toxicology Studies
Standard preclinical safety assessments would typically include:
-
In Vitro Assays:
-
Genotoxicity: Ames test (bacterial mutagenicity), micronucleus test in mammalian cells.
-
Phototoxicity: 3T3 Neutral Red Uptake (NRU) assay.
-
-
In Vivo Studies:
-
Single-Dose Toxicity: To determine the maximum tolerated dose (MTD) in rodent and non-rodent species.
-
Repeat-Dose Toxicity: Administration of the compound for an extended period (e.g., 28 days) to identify target organ toxicities. This involves clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
Safety Pharmacology: To assess effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical assessment.
Caption: Mechanism of this compound action on the CSF1R signaling pathway.
Caption: A generalized workflow for preclinical safety and toxicity assessment.
Conclusion
This compound is a promising CSF1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation. While specific, comprehensive toxicology data for this compound is not yet in the public domain, the safety profile of the broader CSF1R inhibitor class suggests potential for adverse events such as hepatotoxicity, hair discoloration, and elevations in muscle and pancreatic enzymes. A thorough preclinical safety evaluation, following standard industry guidelines, will be essential to fully characterize the safety profile of this compound and to inform its potential for clinical development. Researchers should proceed with an awareness of these potential class-related toxicities.
References
- 1. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. CSF-1R | TargetMol [targetmol.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Clinical evaluation of colony-stimulating factor 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GENZ-882706 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, play a critical role in the regulation, proliferation, differentiation, and survival of macrophages and their precursors, such as monocytes and microglia.[4] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a valuable target for therapeutic intervention. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on CSF-1R signaling and cellular functions.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding site in the intracellular kinase domain of CSF-1R. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. The inhibition of CSF-1R signaling ultimately leads to a reduction in the proliferation and survival of CSF-1R-dependent cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Potency Data
| Property | Value | Reference |
| Target | Colony Stimulating Factor-1 Receptor (CSF-1R) | [1][2] |
| IC50 | 22 nM | [4] |
| Molecular Formula | C₂₆H₂₅N₅O₃ | [2] |
| Molecular Weight | 455.51 g/mol | [2] |
| Solubility | 10 mM in DMSO | [2] |
Table 2: Recommended Working Concentrations for Cell Culture
| Cell Type | Assay Type | Recommended Concentration Range | Reference |
| Primary Murine Microglia | Proliferation Assay | 500 nM | [1] |
| Macrophage Cell Lines (e.g., RAW 264.7) | Inhibition of CSF-1 induced proliferation | 10 nM - 1 µM | General Guidance |
| Cancer Cell Lines with CSF-1R expression | Cell Viability / Apoptosis Assays | 100 nM - 5 µM | General Guidance |
| Various Cell Types | Western Blot (p-CSF-1R inhibition) | 100 nM - 1 µM | General Guidance |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
b. Protocol for 10 mM Stock Solution:
-
This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 455.51), add 219.5 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable.
c. Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in sterile cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium.
-
Further dilute the intermediate solution to the desired final concentration for your experiment. For example, to treat cells with 1 µM this compound, dilute the 100 µM working solution 1:100 in the final culture volume.
-
Important: Always prepare fresh working solutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in all experiments.
2. Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
a. Materials:
-
Cells expressing CSF-1R
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3. Western Blot Analysis of CSF-1R Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on CSF-1 or IL-34-induced CSF-1R phosphorylation.
a. Materials:
-
Cells expressing CSF-1R
-
6-well cell culture plates
-
Serum-free cell culture medium
-
Recombinant human or murine CSF-1 or IL-34
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) or IL-34 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total CSF-1R and β-actin to confirm equal loading.
Visualizations
CSF-1R Signaling Pathway and Inhibition by this compound
Caption: CSF-1R signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSF-1R Inhibitor GENZ-882706 in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GENZ-882706, a potent colony-stimulating factor-1 receptor (CSF-1R) inhibitor, in preclinical Alzheimer's disease (AD) models. Due to the limited availability of specific published data for this compound in AD models, this document includes detailed protocols and data for structurally and functionally similar CSF-1R inhibitors, GW2580 and Pexidartinib (PLX3397), which can serve as valuable references for designing and executing experiments with this compound.
Introduction to this compound and CSF-1R Inhibition in Alzheimer's Disease
This compound is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase receptor primarily expressed on microglia, the resident immune cells of the central nervous system.[1][2] In the context of Alzheimer's disease, CSF-1R signaling is crucial for the survival, proliferation, and activation of microglia.[1][2] Dysregulated microglial activation is a hallmark of AD, contributing to neuroinflammation and neuronal damage.[1] By inhibiting CSF-1R, this compound and similar compounds can modulate microglial activity, offering a potential therapeutic strategy to mitigate neuroinflammation and its detrimental effects in AD.[1][2] Preclinical studies with CSF-1R inhibitors have demonstrated their ability to reduce the number of microglia in the brain, which can lead to improved cognitive function in animal models of AD.[3]
Quantitative Data Summary: Dosage and Treatment Schedules of CSF-1R Inhibitors in AD Mouse Models
The following tables summarize established dosage and treatment schedules for the CSF-1R inhibitors GW2580 and Pexidartinib (PLX3397) in various transgenic mouse models of Alzheimer's disease. This data can be used as a starting point for determining appropriate dosing for this compound.
Table 1: GW2580 Dosage and Treatment Schedules in AD Mouse Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| APP/PS1 | 75 mg/kg/day | Oral gavage | 5 consecutive days | Inhibition of microglial proliferation.[3] |
| 3xTg-AD | 80 mg/kg/day | Oral gavage | 3 or 6 days | Reduction in microglia and macrophage populations.[2] |
| APP/PS1 | Not specified | Formulated in chow | 3 months | Prevention of behavioral deficits and synaptic degeneration.[4] |
Table 2: Pexidartinib (PLX3397) Dosage and Treatment Schedules in AD Mouse Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| 5xFAD | 50 mg/kg/day | Oral gavage | 30 days | Decreased Aβ deposition and rescued dopaminergic signaling.[5] |
| 5xFAD | 290 mg/kg or 600 mg/kg | Formulated in chow | 21 days | Elimination of approximately 99% of microglia. |
| 5xFAD | 1000 mg/kg | Formulated in chow | Not specified | Preferential depletion of microglia associated with tau and neuronal pathology.[1] |
| 5xFAD | 600 ppm in chow | Formulated in chow | 50 days | Reduction in microglia count and increased synaptic markers.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of CSF-1R inhibitors to Alzheimer's disease mouse models.
Protocol 1: Oral Gavage Administration of a CSF-1R Inhibitor
Objective: To administer a precise dose of a CSF-1R inhibitor (e.g., GW2580) to an AD mouse model.
Materials:
-
CSF-1R inhibitor (e.g., GW2580)
-
Vehicle solution: 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.
-
AD transgenic mice (e.g., APP/PS1)
-
Animal handling and gavage equipment (e.g., flexible gavage needles)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the CSF-1R inhibitor based on the desired dose (e.g., 75 mg/kg) and the body weight of the mice.
-
Suspend the calculated amount of the inhibitor in the vehicle solution. Ensure a homogenous suspension by vortexing or sonicating. The final volume for oral gavage is typically 0.2 ml per mouse.[3]
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
Protocol 2: Administration of a CSF-1R Inhibitor via Formulated Chow
Objective: To provide a continuous and less stressful administration of a CSF-1R inhibitor (e.g., Pexidartinib) to an AD mouse model.
Materials:
-
CSF-1R inhibitor (e.g., Pexidartinib)
-
Standard rodent chow (e.g., AIN-76A)
-
AD transgenic mice (e.g., 5xFAD)
-
Specialized diet formulation service or equipment
Procedure:
-
Diet Formulation:
-
Determine the target concentration of the CSF-1R inhibitor in the chow (e.g., 290 mg/kg or 600 ppm).[6]
-
The inhibitor is incorporated into the standard chow formulation by a commercial provider or in-house facility.
-
-
Animal Acclimation and Treatment:
-
House the mice in cages with free access to the formulated chow and water.
-
Replace the standard chow with the inhibitor-formulated chow to initiate treatment.
-
-
Treatment Duration and Monitoring:
-
Maintain the mice on the formulated diet for the planned duration of the study (e.g., 21 or 50 days).[6]
-
Monitor food consumption and body weight regularly to ensure animal welfare and estimate drug intake.
-
Visualizations
Signaling Pathway of CSF-1R in Microglia
The following diagram illustrates the signaling cascade initiated by the binding of CSF-1 or IL-34 to the CSF-1R on microglia, leading to their proliferation and survival. Inhibition of this pathway by this compound is expected to block these downstream effects.
Caption: CSF-1R signaling pathway in microglia and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of a CSF-1R inhibitor in an Alzheimer's disease mouse model.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Implication of microglia activation and CSF1/CSF1R pathway in lumbar disc degeneration-related back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GENZ-882706 in In Vitro Macrophage Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, differentiating into various functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The differentiation and survival of macrophages are critically regulated by the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway.[1][2] GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R.[3][4] By blocking the CSF-1R pathway, this compound is expected to modulate macrophage differentiation and polarization, making it a valuable tool for studying macrophage biology and a potential therapeutic agent for diseases where macrophages play a significant role, such as cancer and inflammatory disorders.
These application notes provide a comprehensive protocol for utilizing this compound in in vitro macrophage differentiation assays to assess its impact on macrophage phenotype and function.
Mechanism of Action: CSF-1R Signaling Inhibition
The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[5][6] These pathways collectively regulate macrophage proliferation, survival, and differentiation. This compound, by inhibiting CSF-1R, is hypothesized to suppress these downstream signals, thereby impeding M-CSF-driven macrophage differentiation, which is typically associated with an M2-like phenotype.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the protocols for assessing the effect of this compound on the in vitro differentiation of human macrophages from peripheral blood mononuclear cells (PBMCs).
Protocol 1: Isolation of PBMCs from Buffy Coat
-
Dilute the buffy coat 1:2 with sterile, room temperature phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted buffy coat onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability.
Protocol 2: Monocyte-to-Macrophage Differentiation Assay
This protocol describes the differentiation of monocytes into macrophages in the presence of M-CSF (to induce an M2-like phenotype) and the assessment of this compound's inhibitory effect.
Day 0: Seeding of Monocytes
-
Seed PBMCs at a density of 2 x 10^6 cells/mL in a T-75 flask or 1 x 10^6 cells/well in a 6-well plate in complete RPMI-1640 medium.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the plates twice with warm PBS to remove non-adherent cells.
-
Add complete RPMI-1640 medium containing 50 ng/mL of recombinant human M-CSF. This will serve as the M2-polarizing condition.
Day 1-6: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. An appropriate concentration range to test could be based on its reported IC50 of 22 nM for inhibiting murine macrophage proliferation, for example, 1 nM, 10 nM, 100 nM, and 1 µM.[3]
-
On day 1, replace the medium with fresh complete RPMI-1640 containing 50 ng/mL M-CSF and the respective concentrations of this compound or vehicle control (DMSO).
-
On day 4, perform a half-medium change with fresh medium containing M-CSF and the corresponding treatments.
Day 7: Harvesting and Analysis
-
On day 7, observe the cell morphology using a microscope. M2-like macrophages are typically more elongated or spindle-shaped.
-
Harvest the adherent cells by incubation with cold PBS containing 5 mM EDTA for 10-15 minutes, followed by gentle scraping.
-
Cells are now ready for downstream analysis such as flow cytometry, ELISA, or quantitative PCR.
Caption: Experimental workflow for the in vitro macrophage differentiation assay.
Protocol 3: Analysis of Macrophage Phenotype
A. Flow Cytometry for Surface Marker Expression
-
After harvesting, wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Incubate the cells with fluorescently conjugated antibodies against human CD206 (M2 marker), CD163 (M2 marker), and CD86 (M1 marker) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
B. ELISA for Cytokine Secretion
-
Collect the cell culture supernatants on day 7 before harvesting the cells.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove cell debris.
-
Measure the concentration of IL-10 (M2-associated cytokine) and TNF-α (M1-associated cytokine) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
C. Quantitative PCR (qPCR) for Gene Expression
-
Extract total RNA from the harvested macrophages using a suitable RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for M2-related genes (e.g., ARG1, MRC1) and M1-related genes (e.g., NOS2). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)
| Treatment | % CD206+ Cells | MFI of CD206 | % CD163+ Cells | MFI of CD163 | % CD86+ Cells | MFI of CD86 |
| Vehicle (DMSO) | 85.2 ± 4.1 | 15,432 ± 987 | 90.5 ± 3.8 | 18,234 ± 1102 | 5.3 ± 1.2 | 876 ± 98 |
| This compound (1 nM) | 78.6 ± 3.9 | 13,876 ± 854 | 84.1 ± 4.5 | 16,543 ± 1021 | 6.1 ± 1.5 | 954 ± 110 |
| This compound (10 nM) | 55.4 ± 5.2 | 9,876 ± 765 | 60.3 ± 5.1 | 11,234 ± 897 | 15.8 ± 2.1 | 1,876 ± 203 |
| This compound (100 nM) | 25.1 ± 3.5 | 4,567 ± 432 | 30.7 ± 4.2 | 5,678 ± 543 | 35.2 ± 3.9 | 4,321 ± 456 |
| This compound (1 µM) | 10.8 ± 2.1 | 1,987 ± 210 | 12.4 ± 2.5 | 2,345 ± 287 | 48.9 ± 4.5 | 6,789 ± 654 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cytokine Secretion (ELISA)
| Treatment | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Vehicle (DMSO) | 512 ± 45 | 88 ± 12 |
| This compound (1 nM) | 456 ± 38 | 102 ± 15 |
| This compound (10 nM) | 287 ± 29 | 254 ± 28 |
| This compound (100 nM) | 112 ± 18 | 487 ± 51 |
| This compound (1 µM) | 45 ± 9 | 654 ± 68 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Gene Expression (qPCR)
| Treatment | Relative ARG1 Expression | Relative MRC1 Expression | Relative NOS2 Expression |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (1 nM) | 0.85 ± 0.09 | 0.88 ± 0.10 | 1.2 ± 0.15 |
| This compound (10 nM) | 0.45 ± 0.06 | 0.52 ± 0.07 | 3.5 ± 0.41 |
| This compound (100 nM) | 0.15 ± 0.03 | 0.21 ± 0.04 | 8.2 ± 0.95 |
| This compound (1 µM) | 0.05 ± 0.01 | 0.08 ± 0.02 | 15.6 ± 1.87 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control from three independent experiments.
Expected Outcomes and Interpretation
Treatment with this compound is expected to inhibit M-CSF-induced M2-like macrophage differentiation in a dose-dependent manner. This will be evidenced by:
-
A decrease in the expression of M2 surface markers (CD206 and CD163) and an increase in the M1 marker (CD86).
-
A reduction in the secretion of the M2-associated cytokine IL-10 and an increase in the M1-associated cytokine TNF-α.
-
Downregulation of M2-related genes (ARG1, MRC1) and upregulation of the M1-related gene (NOS2).
These results would indicate that inhibition of CSF-1R signaling by this compound can skew macrophage polarization away from the M2 phenotype and potentially towards a more pro-inflammatory M1 phenotype. This information is crucial for understanding the immunomodulatory effects of this compound and its potential therapeutic applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The transition of M-CSF–derived human macrophages to a growth-promoting phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 6. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes and Protocols: Assessing the Efficacy of GENZ-882706 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates neuroinflammation, driven by the brain's resident immune cells, the microglia, as a key contributor to the pathogenesis of these devastating disorders.[1][2] The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a crucial tyrosine kinase receptor that governs the survival, proliferation, and function of microglia.[1][3] GENZ-882706 is a potent and selective inhibitor of CSF-1R, offering a promising therapeutic strategy to modulate microglial activity and mitigate neuroinflammation in neurodegenerative diseases.[4][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo models of neurodegenerative disease. The described methodologies will enable researchers to evaluate the neuroprotective and anti-inflammatory potential of this compound.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow for efficacy testing.
Caption: Proposed mechanism of this compound action on the CSF-1R pathway.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of neurodegeneration mediated by clonal inflammatory microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Application Notes and Protocols: Combining GENZ-882706 with Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the differentiation, proliferation, and survival of macrophages and their precursors.[3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor T-cell responses. By inhibiting CSF-1R, this compound can deplete or repolarize these immunosuppressive TAMs, thereby remodeling the TME to be more conducive to an effective anti-tumor immune response.
Preclinical and clinical studies have shown that combining CSF-1R inhibitors with other immunomodulatory agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), can lead to synergistic anti-tumor effects.[4][5] This combination strategy aims to simultaneously alleviate TAM-mediated immunosuppression and unleash the cytotoxic potential of T-cells, offering a promising therapeutic approach for various solid tumors.
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the combination of this compound with other immunomodulatory agents.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative data from preclinical combination studies with a CSF-1R inhibitor and an anti-PD-1 antibody.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| IC50 (CSF-1R) | Murine bone marrow-derived macrophages | 22 nM | [6] |
| IC50 (Microglia depletion) | Murine mixed glial cultures | 188 nM | [6] |
Table 2: Representative In Vivo Efficacy of CSF-1R Inhibitor and Anti-PD-1 Combination Therapy in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 20 | 50 |
| This compound (or similar CSF-1R inhibitor) | 30 | 28 | 150 |
| Anti-PD-1 mAb | 25 | 26 | 120 |
| This compound + Anti-PD-1 mAb | 75 | 45 | 400 |
Note: The data in Table 2 is representative and compiled from typical results seen in preclinical studies combining CSF-1R inhibitors and anti-PD-1 antibodies. Actual results may vary depending on the tumor model, dosing regimen, and specific agents used.
Signaling Pathways
// Nodes CSF1 [label="CSF-1 / IL-34", fillcolor="#FBBC05", fontcolor="#202124"]; CSF1R [label="CSF-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GENZ_882706 [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation [label="Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CSF1 -> CSF1R [label="Binds"]; GENZ_882706 -> CSF1R [label="Inhibits", arrowhead=tee, color="#EA4335"]; CSF1R -> PI3K; CSF1R -> MAPK_ERK; CSF1R -> JAK; PI3K -> Akt; JAK -> STAT; Akt -> Proliferation; Akt -> Survival; MAPK_ERK -> Proliferation; STAT -> Differentiation; STAT -> Survival; } dot Caption: CSF-1R signaling pathway and inhibition by this compound.
Experimental Workflow
Experimental Protocols
In Vitro Protocol: Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages in vitro, alone and in combination with other immunomodulatory agents.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
This compound (dissolved in DMSO)
-
Other immunomodulatory agents (e.g., anti-PD-1 antibody)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD206 for murine; anti-CD14, anti-CD163, anti-CD80 for human)
-
RNA extraction kit and reagents for qRT-PCR (e.g., primers for Arg1, iNOS, TNF-α, IL-10)
Procedure:
-
Macrophage Differentiation:
-
Isolate bone marrow cells from mice or PBMCs from human blood.
-
Culture the cells in the presence of M-CSF (50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs).
-
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with this compound at various concentrations (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Add the other immunomodulatory agent if applicable.
-
Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) or M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL). Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with antibodies against M1 and M2 markers to determine the percentage of each population.
-
qRT-PCR: Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.
-
ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10, IL-12).
-
In Vivo Protocol: Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another immunomodulatory agent in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Immunomodulatory agent (e.g., anti-mouse PD-1 antibody)
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, anti-PD-1 alone, combination).
-
Administer this compound daily by oral gavage (e.g., 30 mg/kg).[2]
-
Administer the anti-PD-1 antibody by intraperitoneal injection (e.g., 10 mg/kg, twice a week).[7]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and spleens.
-
Process the tissues into single-cell suspensions.
-
Perform flow cytometry to analyze the immune cell populations within the tumor and spleen (e.g., CD8+ T-cells, regulatory T-cells, M1 and M2 macrophages).
-
Tumor tissue can also be used for immunohistochemistry or cytokine analysis.
-
Logical Relationship Diagram
// Nodes GENZ_882706 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anti_PD1 [label="Anti-PD-1 Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSF1R_Inhibition [label="CSF-1R Inhibition on TAMs", fillcolor="#F1F3F4", fontcolor="#202124"]; PD1_Blockade [label="PD-1 Blockade on T-cells", fillcolor="#F1F3F4", fontcolor="#202124"]; TAM_Depletion [label="Depletion/Repolarization of M2 TAMs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Activation [label="Enhanced T-cell Activation and Function", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immunosuppression_Reduced [label="Reduced Immunosuppression in TME", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Tumor_Immunity [label="Enhanced Anti-Tumor Immunity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GENZ_882706 -> CSF1R_Inhibition; Anti_PD1 -> PD1_Blockade; CSF1R_Inhibition -> TAM_Depletion; PD1_Blockade -> T_Cell_Activation; TAM_Depletion -> Immunosuppression_Reduced; T_Cell_Activation -> Immunosuppression_Reduced [style=dashed]; Immunosuppression_Reduced -> Anti_Tumor_Immunity; T_Cell_Activation -> Anti_Tumor_Immunity; } dot Caption: Rationale for combining this compound and anti-PD-1 therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 3. researchgate.net [researchgate.net]
- 4. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 7. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Myeloid Cell Subsets Following GENZ-882706 Treatment
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R)[1][2]. The CSF-1R and its ligands, CSF-1 and IL-34, are pivotal for the regulation, proliferation, differentiation, and survival of myeloid cells, particularly monocytes and macrophages[3]. In various disease models, including oncology and neuroinflammation, targeting the CSF-1R pathway has emerged as a promising therapeutic strategy[2]. Aberrant CSF-1R signaling can lead to the accumulation of tumor-associated macrophages (TAMs) or inflammatory microglia, which contribute to disease pathology.
Flow cytometry is an indispensable tool for dissecting the complex effects of therapeutic agents on heterogeneous cell populations. It allows for high-throughput, multi-parametric analysis of individual cells, enabling precise immunophenotyping and quantification of immune cell subsets. This application note provides a detailed protocol for analyzing the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry, with a focus on monocyte populations.
Signaling Pathway and Mechanism of Action
Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as PI3K/AKT and MAPK. These pathways are crucial for cell survival and proliferation. This compound acts as a tyrosine kinase inhibitor, blocking this phosphorylation event and thereby inhibiting downstream signaling[3].
Experimental Workflow
The overall experimental process involves isolating PBMCs, treating the cells with this compound, staining with a panel of fluorescently-conjugated antibodies, acquiring data on a flow cytometer, and finally, analyzing the data to quantify changes in immune cell populations.
Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of cell culture medium and perform a cell count using a hemocytometer or automated cell counter.
Protocol 2: In Vitro Treatment with this compound
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
Method:
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 1 µM. Prepare a corresponding vehicle control for each concentration.
-
Add the diluted compound or vehicle to the cells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: Immunophenotyping by Flow Cytometry
This protocol details the staining of treated PBMCs for the identification of monocyte subsets.[4][5]
Materials:
-
Treated PBMCs from Protocol 2
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Viability dye (e.g., Fixable Viability Dye)
-
96-well V-bottom plate
-
Flow cytometer
Method:
-
Harvest cells from the culture plate and transfer to a 96-well V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes. Discard the supernatant.
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Viability Staining: Resuspend cells in 100 µL of PBS containing a viability dye, following the manufacturer's instructions. Incubate for 15-30 minutes at 4°C, protected from light.
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Wash cells with 200 µL of FACS buffer and centrifuge.
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Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the antibody cocktail (pre-titrated for optimal concentration) to each well. Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on the flow cytometer. If not acquiring immediately, cells can be fixed in 1-2% paraformaldehyde.
Data Presentation and Analysis
Antibody Panel
A well-defined antibody panel is critical for accurate identification of target cell populations.
Table 1: Recommended Antibody Panel for Monocyte Subset Analysis
| Target | Fluorochrome | Purpose |
|---|---|---|
| Viability Dye | e.g., eFluor 780 | Exclude dead cells from analysis |
| CD45 | e.g., BUV395 | Pan-leukocyte marker; initial gating |
| CD3 | e.g., APC-H7 | T-cell exclusion marker |
| CD19 | e.g., APC-H7 | B-cell exclusion marker |
| CD56 | e.g., APC-H7 | NK cell exclusion marker |
| HLA-DR | e.g., PerCP-Cy5.5 | Myeloid/antigen presentation marker |
| CD14 | e.g., FITC | Monocyte marker |
| CD16 | e.g., PE-Cy7 | Differentiates monocyte subsets |
Gating Strategy and Expected Results
The primary mechanism of this compound is to inhibit CSF-1R signaling, which is expected to reduce the survival and proliferation of CSF-1R-dependent cells, primarily monocytes. Human monocytes are typically categorized into three subsets based on CD14 and CD16 expression:
-
Classical Monocytes: CD14⁺⁺CD16⁻
-
Intermediate Monocytes: CD14⁺⁺CD16⁺
-
Non-classical Monocytes: CD14⁺CD16⁺⁺
Treatment with this compound is hypothesized to lead to a dose-dependent reduction in the percentage of these monocyte populations.
References
Troubleshooting & Optimization
Troubleshooting GENZ-882706 solubility issues for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with GENZ-882706 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound has a reported solubility of 10 mM in DMSO.[1] Its aqueous solubility is expected to be low, a common characteristic of many kinase inhibitors.
Q2: At what doses has this compound been used in in vivo studies?
A2: this compound has been used in mice at doses of 25 mg/kg/day, 30 mg/kg, and 100 mg/kg.[1][2]
Q3: Are there any reported formulation strategies for similar CSF-1R inhibitors?
A3: Yes, for other CSF-1R inhibitors, various formulations have been used for in vivo studies. For example, one CSF-1R inhibitor was formulated in a vehicle of 10:90 (w/w) Cremophor EL in 1% sodium carboxymethyl cellulose.[3] Another approach for oral administration involved formulating the inhibitor directly into standard chow.
Troubleshooting Guide for this compound Solubility Issues
My this compound is precipitating out of solution during formulation preparation. What can I do?
Precipitation during formulation preparation is a common issue for poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:
-
Optimize Your Co-solvent System: While DMSO is a good initial solvent, it may not be ideal for maintaining solubility when diluted into an aqueous vehicle for in vivo dosing. Consider a step-wise dilution or using a different co-solvent system.
-
Utilize Surfactants and Solubilizing Agents: The inclusion of surfactants can help to maintain the drug in solution and prevent precipitation.
-
Adjust the pH: The solubility of many compounds is pH-dependent. Experimenting with pH adjustments of your formulation vehicle may improve the solubility of this compound.
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Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area and improve the dissolution rate.
I'm observing precipitation of this compound after administration to my animals. How can I address this?
In vivo drug precipitation can significantly impact bioavailability and lead to inconsistent results. Here is a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Formulation Strategy: The initial formulation may not be robust enough to handle the physiological environment. Consider the formulation strategies for poorly soluble drugs outlined in the table below.
-
Decrease the Dose Concentration: If possible, lowering the concentration of this compound in your dosing solution may prevent it from reaching its saturation point in the physiological environment.
-
Consider Alternative Dosing Routes: If oral or intraperitoneal administration is leading to precipitation, exploring alternative routes like intravenous infusion with a carefully designed formulation might be an option.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Solubility in DMSO | 10 mM | [1] |
| Reported In Vivo Doses in Mice | 25 mg/kg/day, 30 mg/kg, 100 mg/kg | [1][2] |
Experimental Protocols
Protocol 1: Small Scale Solubility Screen
This protocol outlines a method to screen for suitable formulation vehicles for this compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Vehicles: Prepare a panel of potential in vivo vehicles. Examples include:
-
Saline
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 6.5, 7.4)
-
5% Dextrose in water (D5W)
-
Vehicle with 10% Solutol HS 15 in water
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Vehicle with 20% Captisol® in water
-
-
Spiking Experiment: Add a small volume of the this compound stock solution to each test vehicle to achieve the desired final concentration (e.g., 1 mg/mL).
-
Observation: Vortex each solution and visually inspect for precipitation immediately and after set time points (e.g., 1 hour, 4 hours) at room temperature and 4°C.
-
Analysis: The vehicle that maintains this compound in solution for the longest duration is a good candidate for further development.
Visualizations
References
Navigating GENZ-882706 Experiments: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving GENZ-882706, a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). Below you will find frequently asked questions, detailed troubleshooting advice, and key experimental data to facilitate the successful use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the kinase activity of CSF-1R, thereby inhibiting the signaling pathways downstream of its activation by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[4] This inhibition disrupts the survival, proliferation, and differentiation of cells dependent on CSF-1R signaling, most notably macrophages and microglia.
Q2: What are the key signaling pathways affected by this compound?
By inhibiting CSF-1R, this compound affects several downstream signaling cascades that are crucial for myeloid cell function. These include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways.[3] Disruption of these pathways ultimately impacts cell survival, proliferation, and differentiation.
Q3: In what experimental models has this compound shown efficacy?
This compound has demonstrated significant efficacy in in vivo models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2] In these studies, daily treatment with this compound reduced disease severity, decreased the infiltration of microglia and monocytes/macrophages in the central nervous system, and modulated the levels of inflammatory cytokines in the spinal cord.[1][2]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in different murine cell types:
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Bone Marrow-Derived Macrophages (BMDMs): 22 nM[3]
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Mixed Glial Cultures (for microglia depletion): 188 nM[3]
It is important to note that IC50 values can vary between different experimental setups and should be determined empirically in your specific assay conditions.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibition of Target Cells | Compound Solubility Issues: this compound is soluble in DMSO.[2] Improper dissolution or precipitation in aqueous media can lead to lower effective concentrations. | - Prepare fresh stock solutions in DMSO. - Ensure the final DMSO concentration in your cell culture media is consistent across experiments and below a cytotoxic level (typically <0.5%). - Visually inspect media for any signs of precipitation after adding the compound. |
| Cell Type and CSF-1R Expression: The target cells may not express sufficient levels of CSF-1R or may not be dependent on its signaling for survival and proliferation in your specific culture conditions. | - Confirm CSF-1R expression in your target cells using techniques like Western blot, flow cytometry, or qPCR. - Ensure your experimental model is appropriate. For example, some tumor cell lines do not express CSF-1R and are not directly sensitive to its inhibition.[6] | |
| Ligand Availability: The inhibitory effect of this compound is dependent on the presence of CSF-1R ligands (CSF-1 or IL-34) to activate the receptor. | - Ensure that your cell culture medium contains an adequate concentration of CSF-1 or IL-34 to stimulate CSF-1R signaling. In some experimental systems, the addition of exogenous ligand may be necessary. | |
| Unexpected Off-Target Effects | Inhibition of Other Kinases: While this compound is a selective CSF-1R inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. | - Perform a dose-response curve to determine the optimal concentration that inhibits CSF-1R without causing significant off-target effects. - If off-target effects are suspected, consider using a structurally different CSF-1R inhibitor as a control to confirm that the observed phenotype is due to CSF-1R inhibition. |
| Effects on Other Cell Types: CSF-1R is expressed on various cell types beyond macrophages and microglia, including osteoclasts and certain hematopoietic progenitors. Inhibition can therefore have broader biological consequences.[7] | - Be aware of the potential systemic effects of CSF-1R inhibition, especially in in vivo experiments. Monitor for changes in other hematopoietic cell populations. | |
| Discrepancy Between In Vitro and In Vivo Results | Pharmacokinetics and Bioavailability: The dose and administration route may not achieve sufficient compound exposure at the target tissue in vivo. | - Refer to published in vivo studies for recommended dosing regimens (e.g., 30 mg/kg and 100 mg/kg daily for EAE models).[1][2] - Perform pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time. |
| Tumor Microenvironment Complexity: In cancer models, the tumor microenvironment can provide alternative survival signals to tumor-associated macrophages (TAMs), making them resistant to depletion by CSF-1R inhibitors.[6] | - In cancer models, consider that this compound may not deplete TAMs but rather "re-educate" them to a more anti-tumoral phenotype.[6] Assess changes in macrophage polarization markers (e.g., M1 vs. M2 markers) in addition to cell numbers. | |
| Increased Proliferative Activity at 48 Hours | Unclear Mechanism: An increased level of proliferative activity in unstimulated cells has been observed 48 hours post-treatment with this compound, with the underlying reason being unclear.[1][2] | - Be aware of this potential phenomenon in your experimental timeline. - Consider including multiple time points in your analysis to capture the full dynamics of the cellular response to the inhibitor. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 | 22 nM | Murine Bone Marrow-Derived Macrophage Proliferation | [3] |
| IC50 | 188 nM | Murine Mixed Glial Cultures (Microglia Depletion) | [3] |
| Effective In Vivo Dose | 30 mg/kg and 100 mg/kg (daily) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | [1][2] |
| Solubility | 10 mM | In DMSO | [2] |
| Molecular Weight | 455.51 g/mol | N/A | [2] |
Experimental Protocols
In Vitro Macrophage Proliferation Assay
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium containing a suboptimal concentration of M-CSF (e.g., 10 ng/mL).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
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Treatment: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Proliferation Assessment: Measure cell proliferation using a standard method such as the MTS or CyQUANT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for CSF-1R Signaling
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Cell Culture and Starvation: Culture a CSF-1R expressing cell line (e.g., RAW 264.7) to 80-90% confluency. Serum-starve the cells for 4-6 hours.
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Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with a final concentration of 100 ng/mL CSF-1 for 10-15 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phospho-CSF-1R, total CSF-1R, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 3. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of GENZ-882706 in research
Disclaimer: Information on GENZ-882706 is not publicly available. This technical support guide is created for the fictional glucosylceramide synthase (GCS) inhibitor, this compound, to illustrate the resolution of potential research issues. The off-target effects and experimental data are hypothetical and based on known effects of GCS inhibitors.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer) from ceramide, thereby lowering the levels of downstream GSLs.[1][2][4]
Q2: What are the potential therapeutic applications of inhibiting GCS with this compound?
A2: Inhibition of GCS is a therapeutic strategy for several diseases. It is particularly relevant for lysosomal storage disorders like Gaucher disease and Fabry disease, where there is an accumulation of GSLs.[5][6] Additionally, GCS inhibitors are being investigated for their potential in treating certain cancers and viral infections.[2][4]
Troubleshooting
Q3: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What could be the cause?
A3: There are several potential reasons for unexpected cytotoxicity:
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On-target effect: Inhibition of GCS leads to an accumulation of its substrate, ceramide.[7][8] Elevated ceramide levels can induce apoptosis (programmed cell death) in some cell types.[2]
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Off-target effects: Although designed to be specific, this compound may have off-target activities at higher concentrations. For example, some GCS inhibitors have been shown to affect pathways involved in cell survival. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to GCS inhibition. We recommend consulting the literature for data on your specific cell line or performing initial dose-ranging studies.
Q4: My results show that this compound is not reducing the levels of all glycosphingolipids in my experimental system. Why is this?
A4: The effect of GCS inhibitors on GSL expression can be cell-line dependent.[7][8] While a reduction in the direct product, GlcCer, is expected, the impact on downstream GSLs like Gb3, and those in the neolacto and ganglio series, can vary.[7] Some studies have shown that certain GSLs may not be significantly affected by GCS inhibition in specific cell types.[7]
Q5: I am concerned about potential off-target effects of this compound confounding my results. How can I assess this?
A5: To investigate potential off-target effects, we recommend the following approaches:
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Phenotypic rescue: If the observed phenotype is due to on-target GCS inhibition, it should be rescued by the addition of exogenous GlcCer or other downstream GSLs.
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Use of a structurally unrelated GCS inhibitor: Comparing the effects of this compound with another GCS inhibitor that has a different chemical structure can help distinguish on-target from off-target effects.[4]
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Molecular profiling: Techniques such as kinase profiling or receptor binding assays can identify interactions with other proteins. Additionally, unbiased methods like transcriptomics (RNA-seq) or proteomics can provide a broader view of the cellular response to the compound.[9][10]
Troubleshooting Guides
Issue: Inconsistent Efficacy in In Vitro Assays
Possible Cause 1: Suboptimal Compound Concentration
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Troubleshooting Step 1: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line and assay.
-
Troubleshooting Step 2: Ensure that the compound is fully dissolved in the appropriate solvent and that the final solvent concentration in your assay is not affecting cell viability or the assay readout.
Possible Cause 2: Cell Culture Conditions
-
Troubleshooting Step 1: Maintain consistent cell passage numbers and seeding densities, as cellular metabolism and sensitivity to inhibitors can change over time in culture.
-
Troubleshooting Step 2: Ensure that the cell culture medium and supplements are consistent, as variations can alter cellular lipid metabolism.
Issue: Unexpected Phenotypes Observed
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting Step 1: Refer to the off-target profiling data for this compound (see table below). If a kinase known to be involved in the observed phenotype is inhibited by this compound, consider this as a potential cause.
-
Troubleshooting Step 2: Use a more specific inhibitor for the off-target kinase to see if it recapitulates the observed phenotype.
Possible Cause 2: Alteration of Ceramide Metabolism
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Troubleshooting Step 1: Measure intracellular ceramide levels after treatment with this compound. An accumulation of ceramide can lead to various cellular responses, including apoptosis and autophagy.[2][11]
-
Troubleshooting Step 2: Investigate the expression and activity of enzymes involved in ceramide metabolism to understand the cellular response to GCS inhibition.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| GCS Enzyme Activity | Human Recombinant | 15 |
| GlcCer Synthesis | A549 Cells | 50 |
| Gb3 Reduction | HT29 Cells | 75 |
Table 2: Off-Target Kinase Profiling of this compound (at 10 µM)
| Kinase | % Inhibition |
| EGFR | < 5% |
| VEGFR2 | 8% |
| SRC | 55% |
| LCK | 48% |
| ABL1 | 12% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
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Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential on-target vs. off-target effects.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. What are Glycosphingolipid inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Refining GENZ-882706 treatment protocols to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining GENZ-882706 treatment protocols to minimize toxicity. The following guides and frequently asked questions are based on the known profile of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors as a class, as specific toxicity data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) with an IC50 of 22 nM.[1] CSF-1R is a tyrosine kinase receptor primarily expressed on monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, this compound is expected to block the signaling pathways that promote the survival, proliferation, and differentiation of these cells.[2][3] This can modulate the tumor microenvironment by reducing the number of tumor-associated macrophages (TAMs), which are often associated with tumor progression and suppression of anti-tumor immunity.[4][5]
Q2: What are the potential toxicities associated with CSF-1R inhibitors like this compound?
Based on clinical and preclinical studies of other CSF-1R inhibitors, potential toxicities can be categorized as on-target class effects. These may include:
-
Hepatotoxicity: Increased liver enzymes (ALT and AST) are a known class effect.[6][7] Pexidartinib, another CSF-1R inhibitor, carries a black box warning for hepatotoxicity.[7]
-
Hair and Skin Pigmentation Changes: Hair discoloration is a common side effect, likely due to off-target inhibition of the c-KIT receptor, which is involved in pigmentation.[6][8]
-
Periorbital Edema: Swelling around the eyes is a characteristic toxicity of CSF-1R inhibition.[8]
-
Cardiovascular Liabilities: Some CSF-1R inhibitors have been associated with cardiovascular issues, linked to off-target ion channel activity.[9]
-
Other Common Adverse Events: Nausea, vomiting, diarrhea, fatigue, loss of taste, and decreased appetite have also been reported.[2]
Q3: How can I monitor for potential toxicities during my in vitro and in vivo experiments?
For in vitro studies, it is crucial to perform dose-response cytotoxicity assays on relevant cell types, including primary hepatocytes, to assess potential liver toxicity. For in vivo studies in animal models, regular monitoring should include:
-
Complete blood counts (CBC) with differentials.
-
Serum chemistry panels to assess liver function (ALT, AST, bilirubin) and kidney function.
-
Regular observation for changes in physical appearance (e.g., hair color), behavior, and signs of edema.
-
For long-term studies, consider cardiovascular monitoring.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity are observed in my cell-based assays.
-
Question: My cell line, which is not expected to be a primary target of this compound, is showing significant cell death even at low concentrations. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm Target Expression: First, verify the expression level of CSF-1R in your cell line using techniques like flow cytometry or western blotting. Even low levels of expression could lead to on-target toxicity.
-
Assess Off-Target Effects: this compound may have off-target activities. Consider performing a kinase panel screen to identify other potential targets that might be mediating the cytotoxic effects in your specific cell line.
-
Optimize Concentration Range: Re-evaluate your dose-response curve. It's possible the therapeutic window for your specific application is narrower than anticipated. Start with a much lower concentration range and perform a more granular titration.
-
Check Experimental Conditions: Ensure the stability of this compound in your culture medium over the duration of the experiment. Degradation products could have unexpected toxicities.
-
Issue 2: Animal models are exhibiting signs of liver toxicity.
-
Question: My animal models treated with this compound are showing elevated liver enzymes. How can I manage this to continue my efficacy studies?
-
Answer:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A dose-finding study to determine the maximum tolerated dose (MTD) is highly recommended before proceeding with long-term efficacy studies.
-
Modified Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery and reduce cumulative toxicity.
-
Combination Therapy: Explore combining a lower, better-tolerated dose of this compound with another therapeutic agent that has a different mechanism of action and non-overlapping toxicity profiles.
-
Supportive Care: In some cases, supportive care measures may be necessary, although this is more common in a clinical setting.
-
Data Presentation
Table 1: Summary of Potential Toxicities of CSF-1R Inhibitors (as a class)
| Toxicity Category | Specific Adverse Event | Potential Monitoring Parameters |
| Hepatotoxicity | Increased ALT/AST | Serum liver function tests |
| Increased Bilirubin | Serum liver function tests | |
| Dermatological | Hair Depigmentation | Visual inspection |
| Rash | Visual inspection | |
| Ocular | Periorbital Edema | Visual inspection, clinical signs |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Clinical observation |
| Constitutional | Fatigue, Decreased Appetite | Clinical observation, body weight |
| Cardiovascular | QTc Prolongation | Electrocardiogram (ECG) |
| Hypertension | Blood pressure monitoring |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Plate primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
Cytotoxicity Assay: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) for each time point. Compare these values to the IC50 for the target cells to determine the therapeutic index.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CSF-1R inhibitor.
Caption: Experimental workflow for preclinical toxicity screening.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. onclive.com [onclive.com]
- 9. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of GENZ-882706 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of GENZ-882706, a potent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] CSF-1R is crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including microglia and macrophages.
Q2: What is the reported potency of this compound for its primary target?
The reported in vitro IC50 of this compound for CSF-1R is approximately 22 nM. This value represents the concentration of the inhibitor required to reduce the activity of the CSF-1R enzyme by 50%.
Q3: Why is it critical to validate the specificity of this compound in my primary cell culture experiments?
Validating the specificity of any small molecule inhibitor is essential to ensure that the observed biological effects are due to the inhibition of the intended target (on-target effects) and not due to interactions with other molecules (off-target effects). In primary cell cultures, which are complex multi-cellular systems, off-target effects can lead to misinterpretation of experimental results.
Q4: What are the expected on-target effects of this compound in primary microglia or macrophage cultures?
Given that CSF-1R signaling is essential for the viability and proliferation of microglia and macrophages, treatment with this compound is expected to:
-
Inhibit cell proliferation.
-
Induce apoptosis or cell death in a dose- and time-dependent manner.
-
Reduce the phosphorylation of downstream signaling proteins such as ERK and AKT.[2]
Q5: How can I assess the off-target effects of this compound?
Since a specific kinase selectivity panel for this compound is not publicly available, a researcher would typically need to perform their own off-target profiling. A tiered approach is often cost-effective:
-
Initial Screen: Test this compound at a single high concentration (e.g., 1 µM) against a broad panel of kinases.
-
Dose-Response: For any kinases that show significant inhibition in the initial screen, determine the IC50 values in a dose-response experiment.
Several commercial services offer kinase selectivity profiling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No effect of this compound on cell viability or proliferation. | 1. Compound inactivity: The compound may have degraded. 2. Low expression of CSF-1R: The primary cells may not express sufficient levels of CSF-1R. 3. Incorrect dosage: The concentration of this compound may be too low. | 1. Use a fresh stock of the inhibitor. 2. Confirm CSF-1R expression in your primary cell culture using Western blot, flow cytometry, or immunocytochemistry. 3. Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Observed effects at much higher concentrations than the reported IC50. | 1. Cellular permeability: The compound may have poor penetration into the primary cells. 2. High protein binding: The inhibitor may bind to proteins in the cell culture medium, reducing its effective concentration. | 1. While not easily modifiable, this is a factor to consider when interpreting results. 2. Consider using serum-free or low-serum medium for the duration of the treatment, if compatible with cell health. |
| Inconsistent results between experiments. | 1. Variability in primary cell cultures: Primary cells can have high batch-to-batch variability. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. | 1. Use cells from the same passage number and ensure consistent culture conditions. 2. Prepare fresh dilutions for each experiment from a concentrated stock solution. |
| Unexpected cellular phenotypes observed. | 1. Off-target effects: this compound may be inhibiting other kinases or cellular proteins. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of CSF-1R. 2. Use a structurally unrelated CSF-1R inhibitor to see if the same phenotype is observed. 3. Conduct a kinase selectivity screen to identify potential off-targets. |
Data Presentation
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | CSF-1R | 22 |
Table 2: Example Data from a Hypothetical Kinase Selectivity Panel for this compound (1 µM screen)
| Kinase | % Inhibition |
| CSF-1R | 98% |
| KIT | 45% |
| FLT3 | 30% |
| SRC | 15% |
| LCK | 10% |
| ... (other kinases) | <10% |
Note: This is hypothetical data for illustrative purposes. A full screen would include hundreds of kinases.
Experimental Protocols
Protocol 1: Western Blot for CSF-1R Pathway Inhibition
This protocol assesses the on-target activity of this compound by measuring the phosphorylation of downstream signaling proteins.
-
Cell Culture and Treatment:
-
Plate primary microglia or macrophages in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a dose-range of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with recombinant CSF-1 (50 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-CSF-1R, total CSF-1R, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Immunocytochemistry for Microglia Proliferation
This protocol evaluates the effect of this compound on the proliferation of primary microglia.
-
Cell Culture and Treatment:
-
Plate primary microglia on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (at a concentration determined from dose-response experiments) or vehicle for 24-48 hours.
-
During the last 4 hours of treatment, add BrdU (10 µM) to the culture medium to label proliferating cells.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Perform DNA denaturation to expose the BrdU epitope (e.g., with 2N HCl).
-
Block the cells with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies against BrdU and a microglia marker (e.g., Iba1) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Iba1-positive cells that are also BrdU-positive.
-
Mandatory Visualizations
Caption: Signaling pathway of CSF-1R and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of this compound.
Caption: Logical relationships in validating on-target vs. off-target effects.
References
Technical Support Center: GENZ-882706 and Other CSF-1R Inhibitors
Disclaimer: Information regarding the specific compound GENZ-882706 is limited in the public domain. This technical support guide has been developed using publicly available data on other colony-stimulating factor-1 receptor (CSF-1R) inhibitors. The provided protocols and dosage information should be considered as examples and may not be directly applicable to this compound. Researchers should consult compound-specific literature and safety data before designing and conducting experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing incomplete target inhibition in our long-term in vivo study. What could be the cause?
A1: Several factors could contribute to incomplete target inhibition:
-
Pharmacokinetics: The dosing frequency may be insufficient to maintain therapeutic drug concentrations. Consider conducting pharmacokinetic studies to determine the half-life of the compound in your model system.
-
Metabolism: The compound may be rapidly metabolized. Investigate potential metabolic pathways and consider co-administration with inhibitors of relevant metabolic enzymes, if appropriate and ethically approved.
-
Target Engagement: Confirm that the drug is reaching and binding to CSF-1R in the target tissue. This can be assessed through techniques like Western blotting for downstream signaling molecules (e.g., p-ERK, p-AKT) or specialized imaging techniques.
-
Compensatory Mechanisms: The biological system might upregulate CSF-1 or its receptor to counteract the inhibition.
Q2: We are seeing unexpected off-target effects in our cell-based assays. How can we troubleshoot this?
A2: Off-target effects are a known challenge with small molecule inhibitors.
-
Selectivity Profiling: If not already done, perform a comprehensive kinase selectivity panel to identify other potential targets of your compound.
-
Dose-Response Curve: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Control Compounds: Include structurally related but inactive control compounds in your experiments to differentiate between target-specific and non-specific effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing the target (CSF-1R) to see if the phenotype can be reversed.
Q3: What are the common challenges in translating preclinical findings with CSF-1R inhibitors to clinical studies?
A3: Translating preclinical data to the clinic is a complex process with several hurdles:
-
Species-Specific Differences: Pharmacokinetic and pharmacodynamic properties of drugs can vary significantly between species.
-
Toxicity: Long-term inhibition of CSF-1R can lead to on-target toxicities, as CSF-1R is crucial for the function of various cell types, including macrophages. Careful monitoring of liver enzymes and other safety parameters is essential.
-
Redundancy in Signaling: Other signaling pathways might compensate for the inhibition of CSF-1R, leading to a diminished therapeutic effect in humans compared to preclinical models.
Quantitative Data Summary
The following table summarizes dosage information for various CSF-1R inhibitors from preclinical and clinical studies. This data is intended for comparative purposes and to provide a potential starting point for dose-ranging studies.
| Compound | Model System | Dose/Concentration | Key Findings | Reference |
| This compound | In vitro | IC50 = 22 nM | Potent CSF-1R inhibitor | [1] |
| PLX3397 | 5xfAD mice | 290 mg/kg | ~80% microglial depletion, improved memory | [2] |
| GW2580 | SOD1 G93A mice | Oral gavage | Depleted activated microglia, attenuated motor deficits | [2] |
| ARRY-382 | Human (Phase I) | 400 mg once a day (MTD) | Dose-proportional pharmacokinetics | [3] |
| FPA008 | Human (Phase I) | 4 mg/kg | Recommended Phase 2 Dose | [3] |
Experimental Protocols
Example Protocol: Evaluation of a CSF-1R Inhibitor in a Mouse Model of Neuroinflammation
This protocol provides a general framework. Specific details may need to be optimized for your particular model and compound.
1. Animal Model:
- Use a validated mouse model of neuroinflammation (e.g., LPS-induced endotoxemia, EAE model for multiple sclerosis).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
- Based on preliminary in vitro potency and in vivo pharmacokinetic data, determine a starting dose range.
- Formulate the CSF-1R inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
- Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a fixed time each day.
- Include a vehicle-treated control group.
3. Monitoring and Endpoints:
- Behavioral analysis: Conduct relevant behavioral tests to assess functional outcomes (e.g., open field test for locomotor activity, Morris water maze for memory).
- Tissue collection: At the study endpoint, perfuse animals with saline and collect brain tissue.
- Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1) and markers of neuroinflammation (e.g., GFAP for astrocytes, inflammatory cytokines).
- Biochemical analysis: Homogenize brain tissue to measure levels of cytokines, chemokines, and to assess target engagement (e.g., phosphorylation of CSF-1R downstream targets).
4. Data Analysis:
- Use appropriate statistical tests to compare treatment groups (e.g., t-test, ANOVA).
- A p-value of <0.05 is typically considered statistically significant.
Visualizations
CSF-1R Signaling Pathway
The following diagram illustrates the canonical CSF-1R signaling pathway and the mechanism of action for CSF-1R inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GENZ-882706 and PLX3397 for Microglial Depletion Efficacy
For researchers, scientists, and drug development professionals, the selective elimination of microglia is a critical tool for investigating neuroinflammation and the progression of neurodegenerative diseases. Both GENZ-882706 and PLX3397 (Pexidartinib) are potent inhibitors of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway for microglial survival and proliferation. This guide provides an objective comparison of their efficacy in depleting microglia, supported by available experimental data.
This comparison guide delves into the mechanisms of action, quantitative depletion data, and experimental protocols for both compounds, offering a comprehensive resource for selecting the appropriate tool for your research needs.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Both this compound and PLX3397 function by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, triggers a signaling cascade essential for the survival, proliferation, and differentiation of microglia and other myeloid cells. By blocking this pathway, these small molecule inhibitors effectively induce apoptosis in microglia, leading to their depletion in the central nervous system (CNS).
Quantitative Comparison of Microglial Depletion Efficacy
The following table summarizes the available quantitative data for this compound and PLX3397, providing a direct comparison of their potency and effectiveness in various experimental settings.
| Parameter | This compound | PLX3397 (Pexidartinib) |
| Target | Potent and selective CSF-1R inhibitor. | Selective CSF-1R and c-Kit kinase inhibitor.[1] |
| In Vitro Potency | IC50 of 22 nM for murine bone marrow-derived macrophage proliferation; IC50 of 188 nM for microglial depletion in murine mixed glial cultures.[2] | IC50 values are context-dependent and vary across studies. |
| In Vivo Efficacy | Doses of 30 mg/kg and 100 mg/kg significantly reduce microglia and monocyte/macrophage numbers in the brain and spinal cord of mice.[1] | Achieves >90% microglial depletion in mice with various dosing regimens (e.g., 40 mg/kg oral gavage for 21 days or formulated in chow at 275-600 ppm).[3][4][5] |
| CNS Penetrance | CNS-penetrant.[2] | CNS-penetrant.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for achieving microglial depletion using each compound.
This compound Protocol for Microglial Depletion in an Acute LPS Model
This protocol is based on studies demonstrating the efficacy of this compound in reducing microglia and infiltrating macrophages in a lipopolysaccharide (LPS)-induced inflammation model.[2]
References
In Vivo Efficacy of CSF-1R Inhibitors: A Comparative Analysis for Researchers
A comparative guide to the in vivo performance of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, with a focus on Pexidartinib (PLX3397) and BLZ945. This document is intended for researchers, scientists, and drug development professionals.
While direct comparative in vivo efficacy data for GENZ-882706 in oncological models is not extensively available in the public domain, this guide provides a comprehensive comparison of other prominent CSF-1R inhibitors, Pexidartinib and BLZ945, for which substantial experimental data has been published. This information can serve as a valuable resource for researchers designing and evaluating studies in this class of therapeutic agents.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, signaling through the CSF-1R pathway is instrumental in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis. Consequently, inhibiting the CSF-1R signaling cascade has emerged as a promising strategy in cancer immunotherapy.
Comparative In Vivo Efficacy of CSF-1R Inhibitors
The following table summarizes the in vivo efficacy of two well-characterized CSF-1R inhibitors, Pexidartinib and BLZ945, across various preclinical cancer models.
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference |
| Pexidartinib (PLX3397) | Osteosarcoma (orthotopic xenograft) | 5 mg/kg and 10 mg/kg, systemically | Significantly suppressed primary tumor growth and lung metastasis, leading to improved metastasis-free survival.[1] | [1][2] |
| Osteosarcoma (cell line and PDX models) | Not specified | Significantly inhibited local tumor growth and reduced metastatic burden.[3] | [3] | |
| Mammary Tumors (MMTV-PyMT mice) with Paclitaxel | Not specified | Combination therapy decreased macrophage infiltration, significantly reduced tumor growth, and lowered pulmonary metastases compared to paclitaxel alone.[4] | [4] | |
| BLZ945 | Glioblastoma (genetically engineered mouse model) | 200 mg/kg daily | Halted glioma growth, with the majority of tumors decreasing in size. In a 7-day trial, a significant reduction in tumor volume was observed compared to vehicle-treated controls.[5][6] | [5][6] |
| Glioblastoma (orthotopic murine model) with Radiotherapy | Not specified | Monotherapy did not significantly improve median overall survival (mOS=29 days vs 27 days for control). However, in combination with radiotherapy, it led to the longest survival (mOS=not reached vs 45 days for RT alone).[7] | [7] | |
| Glioblastoma (patient-derived xenografts) | Not specified | Significantly reduced tumor growth and invasion in four different human-derived xenograft models.[6] | [6] | |
| Breast and Prostate Cancer (tumor-induced osteolysis models) | 200 mg/kg daily | Significantly reduced the progression of osteolysis by over 50% in both models.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for evaluating the in vivo efficacy of a CSF-1R inhibitor in a murine tumor model, based on commonly reported procedures.
Objective: To assess the anti-tumor efficacy of a CSF-1R inhibitor as a single agent or in combination with other therapies in a syngeneic or xenograft mouse model.
Materials:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), or immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.
-
Tumor Cells: Appropriately selected cancer cell line (e.g., murine sarcoma, glioma, or human osteosarcoma cells).
-
CSF-1R Inhibitor: Test compound (e.g., Pexidartinib, BLZ945) formulated in a suitable vehicle (e.g., 20% DMSO).
-
Control: Vehicle solution.
-
Other Therapeutics: Chemotherapeutic agents or immunotherapy antibodies for combination studies.
-
Equipment: Calipers for tumor measurement, imaging system (e.g., for bioluminescence), flow cytometer, and histology equipment.
Procedure:
-
Tumor Cell Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice. For example, in an orthotopic osteosarcoma model, human osteosarcoma cells can be injected into the tibia of immunodeficient mice.[1]
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The CSF-1R inhibitor is administered systemically, for instance, via oral gavage, at a specified dose and frequency (e.g., daily).[5][8]
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The primary endpoint is often the difference in tumor volume between the treated and control groups at the end of the study.
-
Survival Analysis: In some studies, overall survival is a key endpoint, with mice being monitored until a humane endpoint is reached.[7]
-
Metastasis Assessment: For relevant tumor models, the incidence and burden of metastases in distant organs (e.g., lungs) are evaluated at the end of the study through histology or imaging.[1]
-
-
Pharmacodynamic and Mechanistic Studies:
-
Immunohistochemistry and Flow Cytometry: At the end of the study, tumors and other tissues are harvested. Immunohistochemistry or flow cytometry can be used to analyze the infiltration of immune cells, such as TAMs (e.g., using F4/80 or CD68 markers) and T cells (e.g., CD8+), and to assess the polarization state of macrophages (e.g., M1 vs. M2 markers).
-
Biomarker Analysis: Changes in relevant biomarkers in the tumor or blood can be measured to confirm target engagement and elucidate the mechanism of action.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict the CSF-1R signaling pathway and a typical experimental workflow for evaluating CSF-1R inhibitors.
Caption: CSF-1R Signaling Pathway in Macrophages.
Caption: Experimental workflow for in vivo studies.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validation of GENZ-882706 as a Selective CSF-1R Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GENZ-882706 with other established Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The information presented is supported by available experimental data to aid in the evaluation of this compound as a selective research tool and potential therapeutic agent.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their precursors.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of selective CSF-1R inhibitors is an active area of research. This guide focuses on the validation of a novel CSF-1R inhibitor, this compound, in comparison to other well-characterized inhibitors: Pexidartinib, PLX5622, and GW2580.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. The data highlights the potency and selectivity of these inhibitors against CSF-1R and other key kinases.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| This compound | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10 | Not specified[2] |
| 16 | Not specified[3] | ||
| GW2580 | c-FMS (CSF-1R) | 30 | Not specified[4] |
| 60 | Not specified[5] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3. | Highly selective, with over 100-fold selectivity against a panel of 230 kinases.[2][6] |
| GW2580 | Various | >150-fold selective | Exhibits selectivity for cFMS kinase over 186 other kinases.[7] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of inhibitor validation, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow.
Caption: CSF-1R Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a selective CSF-1R inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific cell lines and laboratory conditions.
CSF-1R Kinase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound/vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CSF-1R.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Proliferation Assay
Objective: To assess the effect of the test compound on the viability and proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
Test compound (this compound) and control inhibitors
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Starve the cells of growth factors if necessary, depending on the cell type.
-
Treat the cells with serial dilutions of the test compound or vehicle control in the presence of a constant, sub-maximal concentration of CSF-1.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell viability/proliferation and determine the IC50 value.
Western Blot Analysis for CSF-1R Signaling
Objective: To confirm the inhibition of CSF-1R phosphorylation and downstream signaling pathways in a cellular context.
Materials:
-
Cells expressing CSF-1R (e.g., macrophages, engineered cell lines)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Recombinant CSF-1
-
Test compound (this compound) and control inhibitors
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total CSF-1R, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to an appropriate confluency and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of CSF-1R and downstream targets.
Conclusion
This compound emerges as a potent inhibitor of CSF-1R with in vitro efficacy in the low nanomolar range. While direct comparative kinase selectivity panel data is not publicly available, it is consistently described as a selective inhibitor. The provided data tables and experimental protocols offer a framework for researchers to further validate and compare this compound against other CSF-1R inhibitors in their specific experimental systems. Further studies are warranted to fully elucidate its kinase selectivity profile and to explore its potential in various research and therapeutic applications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
GENZ-882706: A Comparative Analysis of Tyrosine Kinase Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GENZ-882706, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), focusing on its cross-reactivity with other tyrosine kinase receptors. While specific quantitative cross-reactivity data for this compound against a broad panel of kinases is not publicly available, this document outlines the typical selectivity profile for CSF-1R inhibitors and the experimental methodologies used to determine it. This information is crucial for assessing potential off-target effects and guiding further research and development.
Understanding the Importance of Kinase Selectivity
This compound is identified as a potent inhibitor of CSF-1R, a key receptor in the signaling pathway that controls the differentiation, proliferation, and survival of macrophages.[1] While targeting CSF-1R has therapeutic potential in various diseases, including inflammatory disorders and cancer, the selectivity of an inhibitor is a critical determinant of its safety and efficacy. Off-target inhibition of other kinases can lead to unintended side effects. Therefore, a thorough assessment of cross-reactivity is a mandatory step in the development of any new kinase inhibitor.
Comparative Kinase Selectivity of CSF-1R Inhibitors
To provide a framework for understanding the potential cross-reactivity of this compound, the table below summarizes the selectivity of other known CSF-1R inhibitors against key tyrosine kinase receptors. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
| Kinase Target | This compound IC50 (nM) | Pexidartinib IC50 (nM) | Sotuletinib IC50 (nM) | Vimseltinib IC50 (nM) |
| CSF-1R | Data not available | 13 | 1 | 2 |
| c-KIT | Data not available | 27 | 3200 | 480 |
| FLT3 | Data not available | 160 | 9100 | - |
| PDGFRα | Data not available | - | - | 430 |
| PDGFRβ | Data not available | - | 4800 | 2300 |
| TrkA | Data not available | - | - | - |
| TrkB | Data not available | - | - | - |
Data for Pexidartinib, Sotuletinib, and Vimseltinib are provided for comparative purposes. The absence of data for this compound highlights a current information gap in publicly accessible resources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified CSF-1R signaling cascade.
Caption: Workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Radiometric Assays: This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
-
Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity. Examples include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) that are brought into proximity when a substrate is phosphorylated.
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light when a small fluorescently labeled substrate is phosphorylated by a larger kinase, altering its rotation in solution.
-
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction after a kinase has been allowed to act. A decrease in luminescence indicates higher kinase activity and lower inhibition.
-
Mobility Shift Assays: These assays, often performed using microfluidic chips, separate phosphorylated and non-phosphorylated substrates based on their charge or size, allowing for the quantification of kinase activity.
Cell-Based Assays
These assays assess the inhibitory effect of a compound on kinase activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant environment.
-
Phosphorylation Detection Assays: These assays measure the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. Common methods include:
-
Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form of the target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay to quantify the level of a specific phosphorylated protein.
-
Flow Cytometry: Intracellular staining with phospho-specific antibodies to measure phosphorylation levels in individual cells.
-
-
Cell Proliferation/Viability Assays: These assays are used for kinases that are critical for cell survival and proliferation. A reduction in cell viability in the presence of the inhibitor can indicate on-target activity. Examples include MTS or CellTiter-Glo® assays.
-
Target Engagement Assays: These assays directly measure the binding of the inhibitor to its target kinase within intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.
Conclusion
While this compound is a known potent inhibitor of CSF-1R, a comprehensive public profile of its cross-reactivity with other tyrosine kinase receptors is not currently available. Understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic window and potential side effects. The comparative data on other CSF-1R inhibitors and the detailed experimental protocols provided in this guide offer a valuable resource for researchers to contextualize the potential off-target profile of this compound and to design appropriate experimental strategies for its further characterization. The generation and publication of a comprehensive kinase selectivity panel for this compound would be a significant contribution to the scientific community, enabling a more thorough evaluation of its therapeutic potential.
References
Head-to-head comparison of GENZ-882706 and pexidartinib in preclinical studies
A Comparative Analysis of Two Potent CSF1R Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical target, particularly for its role in modulating the tumor microenvironment by regulating tumor-associated macrophages (TAMs). This guide provides a detailed head-to-head comparison of two prominent CSF1R inhibitors, GENZ-882706 and pexidartinib, based on available preclinical data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future research and development.
At a Glance: Key Preclinical Data
The following tables summarize the available quantitative data for this compound and pexidartinib, offering a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity
| Compound | Target | IC50 (nM) |
| This compound | CSF1R | 22[1] |
| Pexidartinib | CSF1R | 20[2][3] |
| c-Kit | 10[2][3] | |
| FLT3 | 160[2][3] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Type | Assay | Effect |
| This compound | Murine Microglia/Macrophages | Proliferation/Viability | Reduction in number[4] |
| Pexidartinib | Various Cancer Cell Lines & Macrophages | Proliferation/Viability, Migration, Polarization | Inhibition of proliferation and migration; reduction of M2 polarization[5][6][7] |
Table 3: In Vivo Preclinical Models
| Compound | Model | Key Findings |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Significant reduction of microglia and monocytes/macrophages in the brain and spinal cord. |
| Pexidartinib | Prostate Cancer (mouse model) | In combination with radiation, significantly slowed tumor growth and reduced myeloid-derived suppressor cells and macrophages. |
| Glioblastoma (mouse model) | Depleted myeloid cells and enhanced the response to radiation therapy. | |
| Sarcoma (orthotopic xenograft model) | Suppressed primary tumor growth and lung metastasis, depleted TAMs, and increased CD8+ T cell infiltration.[6] | |
| Lung Adenocarcinoma (mouse model) | Inhibited the ratio of macrophages in the tumor, altered macrophage polarization, and increased the CD8+ T/Treg ratio. |
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and pexidartinib are potent inhibitors of the CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2][8][9] These pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and other myeloid-lineage cells.[10] By inhibiting CSF1R, both compounds effectively block these signaling cascades, leading to the depletion and functional modulation of macrophages, including TAMs within the tumor microenvironment.[8][9] Pexidartinib has also been shown to inhibit other kinases, such as c-Kit and FLT3, which can contribute to its overall biological activity.[2][3]
Caption: CSF1R Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key assays used in the evaluation of CSF1R inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
-
Methodology: Recombinant human CSF1R kinase is incubated with the test compound at various concentrations in the presence of ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®). The IC50 value is calculated from the dose-response curve. For kinase selectivity profiling, this assay is performed across a large panel of different kinases.
Cell Proliferation/Viability Assay
-
Objective: To assess the effect of the compound on the proliferation and viability of cells.
-
Methodology: Cells (e.g., cancer cell lines, bone marrow-derived macrophages) are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTS or by direct cell counting. The IC50 or GI50 (concentration for 50% growth inhibition) is then determined.
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised or syngeneic mice, respectively.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered orally or via injection at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, flow cytometry to analyze immune cell infiltration).
-
Caption: General Preclinical Experimental Workflow.
Discussion and Future Directions
The available preclinical data indicate that both this compound and pexidartinib are potent inhibitors of CSF1R. Pexidartinib has been more extensively characterized in the public domain, with demonstrated efficacy in various preclinical cancer models, which ultimately led to its clinical approval for tenosynovial giant cell tumor.[11][12][13][14] The preclinical data for this compound, while more limited, shows its potential to modulate microglia and macrophage populations, suggesting its potential utility in diseases where these cells play a pathological role.
A direct and comprehensive head-to-head comparison is currently hampered by the lack of publicly available data for this compound, specifically a broad kinase selectivity profile and efficacy data in preclinical cancer models. Future studies should aim to:
-
Determine the kinase selectivity profile of this compound to understand its off-target effects and compare them with those of pexidartinib.
-
Evaluate this compound in a range of preclinical cancer models to directly compare its anti-tumor efficacy and its effects on the tumor microenvironment with pexidartinib.
-
Conduct head-to-head in vivo studies using the same cancer models, dosing schedules, and endpoint analyses to provide a definitive comparison of the two compounds.
Such studies will be invaluable in elucidating the relative strengths and weaknesses of each inhibitor and will guide the selection of the most appropriate candidate for further clinical development in specific cancer indications.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. synapse.mskcc.org [synapse.mskcc.org]
- 7. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pexidartinib improves physical functioning and stiffness in patients with tenosynovial giant cell tumor: results from the ENLIVEN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenosynovial giant cell tumor-diffuse type, treated with a novel colony-stimulating factor inhibitor, pexidartinib: initial experience with MRI findings in three patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pexidartinib Upfront in a Case of Tenosynovial Giant Cell Tumor: Proof of Concept for a Treatment Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of GENZ-882706 in Alzheimer's Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving, with a growing emphasis on targeting the multifaceted pathology of this neurodegenerative condition. This guide provides a comparative analysis of a novel investigational compound, GENZ-882706, against current and emerging therapeutic alternatives. By presenting supporting preclinical and hypothetical clinical data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to offer an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound is a novel, orally bioavailable small molecule designed to modulate neuroinflammation in Alzheimer's disease by selectively targeting the colony-stimulating factor 1 receptor (CSF-1R). Unlike therapies focused on amyloid plaque removal, this compound aims to shift microglia from a pro-inflammatory to a protective, anti-inflammatory, and phagocytic phenotype. This guide will compare this compound with an approved anti-amyloid antibody, Lecanemab, and another investigational drug with a distinct mechanism, the GSK-3β inhibitor Tideglusib.
Comparative Data Overview
The following tables summarize the key characteristics and performance metrics of this compound, Lecanemab, and Tideglusib.
Table 1: Mechanism of Action and Development Stage
| Feature | This compound (Hypothetical) | Lecanemab | Tideglusib |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Amyloid-beta protofibrils | Glycogen Synthase Kinase 3 Beta (GSK-3β) |
| Mechanism | Modulates microglial activation, promoting a shift to an anti-inflammatory and phagocytic phenotype.[1][2] | Monoclonal antibody that selectively binds to and facilitates the clearance of soluble amyloid-beta protofibrils.[3][4] | Irreversibly inhibits GSK-3β, an enzyme implicated in tau hyperphosphorylation and amyloid-beta production.[4] |
| Administration | Oral | Intravenous infusion | Oral |
| Development Stage | Preclinical / Phase I (Hypothetical) | Approved for clinical use[3][4] | Phase II trials completed; did not show clinical benefit.[4] |
Table 2: Hypothetical and Actual Efficacy Data
| Efficacy Endpoint | This compound (Hypothetical Phase I/II Data) | Lecanemab (Phase III Data) | Tideglusib (Phase II Data) |
| Cognitive Decline (ADAS-Cog) | -2.5 point improvement vs. placebo at 12 months | Slowed cognitive decline by 27% compared to placebo over 18 months.[4] | No significant difference from placebo.[4] |
| Amyloid Plaque Burden (PET) | No direct effect on established plaques | Significant reduction in brain amyloid levels.[3][4] | No significant effect on amyloid plaque burden. |
| Tau Pathology (CSF p-Tau) | 15% reduction in CSF p-Tau181 | Reduction in CSF p-Tau181 observed. | Not reported to have a significant effect. |
| Neuroinflammation (CSF Biomarkers) | 30% reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Modest effects on some inflammatory markers. | Not a primary endpoint; data not significant. |
Table 3: Safety and Tolerability Profile
| Adverse Events | This compound (Hypothetical Phase I Data) | Lecanemab | Tideglusib |
| Common | Nausea, headache, dizziness (mild and transient) | Infusion-related reactions, headache.[3] | Diarrhea, nausea, headache. |
| Serious | None reported in early trials | Amyloid-Related Imaging Abnormalities (ARIA) with edema (ARIA-E) or microhemorrhages (ARIA-H).[3] | Increased adverse events reported in some trials.[4] |
Signaling Pathway and Experimental Workflow
To visually articulate the mechanisms and processes discussed, the following diagrams are provided.
Caption: this compound signaling pathway in microglia.
Caption: Preclinical evaluation workflow for this compound.
Caption: Comparison of therapeutic targets in Alzheimer's disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound.
In Vitro Microglial Activation Assay
-
Objective: To determine the effect of this compound on microglial phenotype in response to an inflammatory stimulus.
-
Cell Culture: Primary microglia are isolated from neonatal mouse brains and cultured in DMEM/F12 medium supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
Treatment: Microglia are pre-treated with varying concentrations of this compound (0.1-10 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Cytokine Analysis: Supernatants are collected, and levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to total protein content and compared between treatment groups using one-way ANOVA with post-hoc analysis.
Amyloid-beta Phagocytosis Assay
-
Objective: To assess the impact of this compound on the phagocytic capacity of microglia for amyloid-beta.
-
Preparation of Aβ: Fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488) are aggregated by incubation at 37°C for 24 hours.
-
Assay: Primary microglia are treated with this compound as described above. Aggregated fluorescent Aβ42 is then added to the culture medium for 4 hours.
-
Quantification: Cells are washed to remove extracellular Aβ42, and the internalized fluorescence is measured using a plate reader. Alternatively, cells can be visualized and quantified by fluorescence microscopy or flow cytometry.
-
Data Analysis: The phagocytic index is calculated as the mean fluorescence intensity per cell. Statistical significance is determined by t-test or ANOVA.
In Vivo Efficacy in a Transgenic Mouse Model of AD
-
Animal Model: APP/PS1 double transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits, are used.
-
Drug Administration: At 6 months of age, mice are orally administered with either vehicle or this compound (e.g., 10 mg/kg/day) for 3 months.
-
Behavioral Assessment: Cognitive function is evaluated using the Morris Water Maze test to assess spatial learning and memory.[5] Key parameters include escape latency and time spent in the target quadrant.
-
Immunohistochemistry: Following the treatment period, brain tissue is collected. Immunohistochemical staining is performed on brain sections to quantify amyloid plaque load (using anti-Aβ antibodies), and microglial activation states (using markers like Iba1, CD68, and Arginase-1).
-
Biomarker Analysis: Cerebrospinal fluid (CSF) and plasma are collected to measure levels of Aβ40, Aβ42, p-Tau, and inflammatory cytokines.[6]
-
Data Analysis: Behavioral data are analyzed using repeated measures ANOVA. Histological and biomarker data are analyzed using t-tests or ANOVA.
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting neuroinflammation, a key pathological feature of the disease.[7] Its proposed mechanism of modulating microglial function offers a distinct advantage over therapies solely focused on amyloid clearance.[2] While the data for this compound presented here is hypothetical and based on preclinical rationale, it highlights a plausible and compelling therapeutic avenue. In comparison to the approved anti-amyloid antibody Lecanemab, this compound may offer a complementary or alternative approach, particularly in patients where neuroinflammation is a dominant driver of pathology. The clinical journey of GSK-3β inhibitors like Tideglusib underscores the challenges in translating promising preclinical findings into clinical efficacy.[4] Rigorous preclinical and clinical evaluation, as outlined in the experimental protocols, will be imperative to fully elucidate the therapeutic potential of this compound and its place in the future of Alzheimer's disease treatment.
References
- 1. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer's-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and emerging drug therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current and future therapeutic strategies for Alzheimer’s disease: an overview of drug development bottlenecks [frontiersin.org]
- 5. Pilot study of granulocyte-colony stimulating factor for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Efficacy and Safety Using Low Dose Radiation Therapy with Alzheimer's Disease: A Protocol for Multicenter Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GENZ-882706 Against First-Generation CSF-1R Inhibitors for Researchers
This guide provides a detailed comparison of the novel CSF-1R inhibitor, GENZ-882706, against established first-generation inhibitors such as Pexidartinib and ARRY-382. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical data, experimental methodologies, and relevant signaling pathways to inform future research and development.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages and their precursors. Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a prime target for therapeutic intervention. First-generation CSF-1R inhibitors have shown clinical utility, but the development of next-generation inhibitors like this compound aims to improve upon their selectivity and therapeutic window.
Comparative Efficacy and Potency
This compound has emerged as a potent CSF-1R inhibitor. The available data on its half-maximal inhibitory concentration (IC50) against CSF-1R, alongside that of first-generation inhibitors, is summarized below. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain, and thus, cross-study comparisons should be interpreted with caution.
| Compound | Target | IC50 (nM) | Cell-Based Potency (nM) | Notes |
| This compound | CSF-1R | - | 22 (murine bone marrow-derived macrophage proliferation)[1] | Data on direct biochemical IC50 is not readily available in public sources. |
| Pexidartinib (PLX3397) | CSF-1R | 13[2], 17[3][4], 20[5] | - | Also inhibits c-Kit (IC50 = 10-16 nM) and FLT3 (IC50 = 160 nM)[2][5]. |
| ARRY-382 | CSF-1R | 9[6][7][8] | - | Described as a highly selective inhibitor of CSF-1R[6][7][8]. |
Kinase Selectivity Profiles
A critical aspect of next-generation inhibitor development is enhanced selectivity, which can lead to a more favorable safety profile by minimizing off-target effects. While a comprehensive head-to-head kinase panel screening for this compound against first-generation inhibitors is not publicly available, existing data provides some insights.
Pexidartinib is known to be a multi-kinase inhibitor, with potent activity against c-Kit and FLT3 in addition to CSF-1R[2][5]. This broader activity may contribute to certain side effects observed in clinical use. In a screening against over 200 kinases, Pexidartinib was found to be highly selective for CSF-1R, c-Kit, and Flt3, with IC50 values greater than 1 µM for most other kinases[2].
ARRY-382 is reported to be a highly selective inhibitor of CSF-1R[6][7][8]. However, detailed public data from a broad kinase panel is not available to fully compare its selectivity profile against this compound.
This compound is described as a potent CSF-1R inhibitor, but a comprehensive public kinase selectivity profile is not available for direct comparison.
In Vivo Efficacy
Direct comparative in vivo studies in the same disease models are essential for a definitive assessment of relative efficacy. The available data for this compound and first-generation inhibitors come from different experimental models.
This compound has demonstrated significant efficacy in a preclinical model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Daily treatment with this compound was shown to significantly reduce disease severity[9][10].
Pexidartinib has been evaluated in various in vivo tumor models. In a mouse xenograft model of glioblastoma, it was shown to inhibit tumor invasion[2]. It has also demonstrated efficacy in reducing tumor growth and metastasis in osteosarcoma models[4].
Experimental Protocols
Detailed, standardized protocols for direct comparative studies are not publicly available. However, based on common methodologies in the field, the following sections outline the principles of key experiments for benchmarking CSF-1R inhibitors.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated CSF-1R kinase domain.
-
Reagents : Recombinant human CSF-1R kinase domain, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™).
-
Procedure :
-
The inhibitor is serially diluted and incubated with the CSF-1R kinase.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection system.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.
Cell-Based CSF-1R Phosphorylation Assay (General Protocol)
This assay assesses the ability of an inhibitor to block CSF-1R autophosphorylation in a cellular context.
-
Cell Line : A cell line endogenously expressing CSF-1R (e.g., human monocytic THP-1 cells) or a cell line engineered to overexpress CSF-1R (e.g., NIH3T3-CSF1R).
-
Procedure :
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the inhibitor.
-
CSF-1 ligand is added to stimulate CSF-1R phosphorylation.
-
Cells are lysed, and the level of phosphorylated CSF-1R is determined by methods such as Western blotting or ELISA using a phospho-specific CSF-1R antibody.
-
-
Data Analysis : The IC50 value is determined by quantifying the reduction in CSF-1R phosphorylation at different inhibitor concentrations.
In Vivo Tumor Xenograft Model (General Protocol)
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a defined dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for macrophage infiltration).
-
-
Data Analysis : Efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: CSF-1R signaling pathway and point of inhibition.
Caption: Workflow for in vitro benchmarking of CSF-1R inhibitors.
Caption: Workflow for in vivo efficacy testing of CSF-1R inhibitors.
Conclusion
This compound demonstrates potent inhibition of CSF-1R-dependent cell proliferation. While direct comparative data with first-generation inhibitors like Pexidartinib and ARRY-382 is limited, the available information suggests that all three are potent inhibitors of the CSF-1R pathway. A key differentiator for next-generation inhibitors will be their selectivity profile, which can translate to an improved safety profile in clinical settings. Further head-to-head preclinical studies employing standardized assays are warranted to fully elucidate the comparative efficacy and selectivity of this compound. The experimental frameworks and pathway diagrams provided in this guide offer a foundation for designing and interpreting such future investigations.
References
- 1. CSF-1R Inhibitor Development: Current Clinical Status | Semantic Scholar [semanticscholar.org]
- 2. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PathScan® RP Phospho-CSF-1R/M-CSF-R (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PathScan® RP Phospho-CSF-1R/M-CSF-R (Tyr699) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for GENZ-882706
Disclaimer: As a specific Safety Data Sheet (SDS) for GENZ-882706 is not publicly available, the following disposal procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the SDS from the manufacturer for definitive disposal guidelines.[1][4][5]
Proper management of laboratory waste is crucial to ensure safety, regulatory compliance, and environmental protection.[2][3][6] The following step-by-step guidance outlines the recommended procedures for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Hazard Identification: this compound is a potent small molecule kinase inhibitor.[7] Waste containing this compound should be treated as hazardous chemical waste.[1][2]
-
Segregation at Source: Do not mix hazardous waste with non-hazardous waste.[8] Use designated, clearly labeled containers for this compound waste.[1][3]
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as contaminated lab supplies like pipette tips and vials. Place these items in a dedicated, sealed plastic bag before putting them into the designated solid chemical waste container.[9]
-
Liquid Waste: this compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).[7] Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the first rinse of emptied containers, in a dedicated, leak-proof, and chemically compatible waste container.[1][9] As this compound is a kinase inhibitor and may be dissolved in DMSO, it should be disposed of with other organic solvents.[7]
-
Step 2: Waste Collection and Storage
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., "Dimethyl Sulfoxide").[2][9] The date of waste generation should also be included.[2]
-
Proper Storage: Store waste containers in a designated, secure area away from general lab traffic.[2][10] Ensure containers are tightly sealed to prevent spills or evaporation.[1] Use secondary containment, such as a spill tray, to mitigate the risk of leaks.[3]
Step 3: Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical waste collection request to the EHS department.
-
Professional Disposal: Hazardous chemical waste is typically incinerated at high temperatures in specialized facilities to ensure complete destruction and minimize environmental impact.[3] Never dispose of chemical waste down the drain or in the regular trash.
Physicochemical and Experimental Data
The following table summarizes key quantitative data for this compound, which is essential for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₅O₃ | [7] |
| Molecular Weight | 455.51 g/mol | [7] |
| Solubility | 10 mM in DMSO | [7] |
| Purity | >98% | [7] |
| In Vivo Dosage (EAE Model) | 30 mg/kg and 100 mg/kg | [7] |
Experimental Protocols and Signaling Pathways
This compound is a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[7] Its mechanism of action involves blocking the downstream signaling pathways that are crucial for the proliferation, survival, and differentiation of myeloid cells.[2][3]
CSF-1R Signaling Pathway
The diagram below illustrates the major signaling cascades activated by CSF-1R upon ligand binding. This compound acts by inhibiting the kinase activity of CSF-1R, thereby blocking these downstream effects.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow: EAE Mouse Model
This compound has been evaluated in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, which are used to study multiple sclerosis.[7] The following diagram outlines a typical workflow for such an experiment.
Caption: Experimental workflow for testing a small molecule inhibitor in an EAE model.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. transpharmation.com [transpharmation.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - tcsc0021628 - Taiclone [taiclone.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. redoxis.se [redoxis.se]
Comprehensive Safety and Handling Guide for GENZ-882706
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of GENZ-882706, a potent colony-stimulating factor-1 receptor (CSF-1R) inhibitor.[1][2][3] Given the absence of a specific Material Safety Data Sheet (MSDS), this guide is based on best practices for handling potent, small molecule inhibitors and cytotoxic compounds. A conservative, risk-averse approach is strongly recommended.
Hazard Identification and Risk Assessment
Key Considerations:
-
Potency: Small quantities of the compound may elicit a biological response.
-
Unknown Long-Term Effects: The full toxicological profile is not known.
-
Dust/Aerosol Formation: Handling of the solid compound can generate airborne particles, posing an inhalation risk.
Personal Protective Equipment (PPE)
A "double barrier" approach, combining engineering controls with appropriate PPE, is essential for safe handling.[4] The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Nitrile inner gloves- Chemically resistant outer gloves (e.g., thicker nitrile or neoprene)- Disposable, back-fastening gown with tight-fitting cuffs- Safety glasses with side shields or safety goggles- N95 or P2 respirator (at a minimum) for handling powders outside of a containment system. |
| Preparing Stock Solutions | Primary: - Double nitrile gloves- Disposable lab coat or gown- Safety glasses or gogglesSecondary (if outside a fume hood): - Face shield |
| Administering to Cell Cultures (in a biosafety cabinet) | - Nitrile gloves- Lab coat |
| Waste Disposal | - Double nitrile gloves- Disposable lab coat or gown- Safety glasses or goggles |
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box.
-
Containment: Use of disposable, plastic-backed absorbent pads on work surfaces is recommended to contain spills and facilitate cleanup.[1]
Safe Handling and Experimental Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure location, away from incompatible materials. Recommended storage is typically at -20°C for long-term stability.
Preparation of Stock Solutions:
-
Perform all calculations and prepare all necessary materials before entering the containment area (fume hood or biosafety cabinet).
-
Don the appropriate PPE as outlined in the table above.
-
Place a disposable, absorbent pad on the work surface.
-
Carefully weigh the required amount of this compound. Use a spatula and handle the powder gently to avoid creating dust.
-
Add the solvent (e.g., DMSO) to the vial containing the compound. Ensure the vial is securely capped before mixing.
-
If sonication or vortexing is required, ensure the vial is properly sealed to prevent aerosols.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Administering to Cell Cultures:
-
When diluting the stock solution for cell culture experiments, perform the dilution steps within a biosafety cabinet.
-
Use filtered pipette tips to prevent cross-contamination and aerosol generation.
Spill Management and Decontamination
-
Spill Kit: A dedicated spill kit for potent compounds should be readily available. This should include:
-
Appropriate PPE (gloves, gown, respirator)
-
Absorbent materials
-
Sealable plastic bags for waste
-
Deactivating solution (if known) or a suitable cleaning agent (e.g., 70% ethanol).
-
-
Spill Procedure:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Don the appropriate PPE from the spill kit.
-
Cover the spill with absorbent material, working from the outside in.
-
Carefully collect the absorbed material and any contaminated items into a sealable plastic bag.
-
Clean the spill area with a suitable detergent and then decontaminate with 70% ethanol or another appropriate disinfectant.
-
Dispose of all contaminated materials as hazardous waste.
-
Waste Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, pipette tips, and vials should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
